Yuanhuacine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H44O10 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10-,18-15+/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 |
InChI Key |
CGSGRJNIABXQJQ-DWNOONAKSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6(C([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Yuanhuacine in Protein Kinase C Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent modulator of cellular signaling pathways, with a primary mechanism of action involving the activation of Protein Kinase C (PKC). This technical guide provides an in-depth exploration of the molecular interactions between this compound and PKC, detailing the downstream signaling cascades and offering comprehensive experimental protocols for its study. Quantitative data from various studies are summarized to provide a clear overview of its potency, and signaling pathways are visualized to facilitate a deeper understanding of its complex cellular effects. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of this compound and other PKC activators in oncology and immunology.
Introduction to this compound and Protein Kinase C
This compound is a naturally occurring daphnane-type diterpenoid that has garnered significant interest for its diverse biological activities, including potent anti-tumor and immunomodulatory effects.[1][2] At the heart of its mechanism of action lies its ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[2]
PKC isoforms are broadly categorized into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ, which are Ca²⁺-independent but DAG-dependent.
-
Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both Ca²⁺ and DAG.
This compound, like the well-known phorbol (B1677699) esters, acts as a DAG mimetic, binding to the C1 domain of conventional and novel PKC isoforms, thereby inducing their activation.[1] This activation is central to the cytotoxic effects of this compound in specific cancer cell lines, particularly the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), and its ability to stimulate an anti-tumor immune response.[1]
Quantitative Analysis of this compound's Interaction with PKC
While direct binding affinity (Kd) and activation (EC50) values for this compound with specific PKC isoforms are not extensively reported in publicly available literature, its potent activity is evident from cellular assays. The following table summarizes the inhibitory concentrations of this compound on various cancer cell lines, which are downstream consequences of its interaction with cellular targets, including PKC. It is important to note that these IC50 values reflect the overall cellular response and not solely the direct activation of PKC.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| H1993 | Non-Small Cell Lung Cancer (NSCLC) | 9 | |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 10 | |
| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | 20 | |
| NCI-H1299 | Non-Small Cell Lung Cancer (NSCLC) | 30 | |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | Potent | |
| HCC70 | Triple-Negative Breast Cancer (BL2) | Potent |
Note: The term "Potent" is used where specific IC50 values were not provided in the cited abstracts, but the literature indicates significant activity at low concentrations.
Studies on daphnane analogs, such as yuanhuapin, have demonstrated subnanomolar to single-digit nanomolar binding affinities for PKC, suggesting that this compound likely exhibits similar high-affinity interactions.
Signaling Pathways Activated by this compound
The activation of PKC by this compound initiates a cascade of downstream signaling events that contribute to its biological activities. Two of the most significant pathways identified are the NF-κB and AMPK/mTOR pathways.
PKC-Dependent NF-κB Activation
This compound has been shown to induce the expression of anti-tumor cytokines, such as IFNγ and IL-12, in an NF-κB-dependent manner. Activation of conventional and novel PKC isoforms by this compound leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the NF-κB complex to translocate to the nucleus and initiate the transcription of target genes, including those encoding pro-inflammatory and anti-tumor cytokines.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties of Daphnane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of daphnane (B1241135) diterpenoids, a class of natural products exhibiting a wide range of potent biological activities. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.
Introduction to Daphnane Diterpenoids
Daphnane diterpenoids are a class of structurally complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds are characterized by a unique 5/7/6-membered tricyclic carbon skeleton.[3] Their diverse and potent biological activities, including anticancer, anti-HIV, anti-inflammatory, and neurotrophic effects, have made them a subject of intense research for potential therapeutic applications.[4]
Pharmacological Activities and Quantitative Data
Daphnane diterpenoids have demonstrated significant efficacy in various pharmacological assays. The following sections and tables summarize the quantitative data for their most prominent activities.
Anticancer Activity
A significant number of daphnane diterpenoids exhibit potent cytotoxic effects against a wide range of human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) values for several representative compounds are presented in Table 1.
Table 1: Anticancer Activity of Selected Daphnane Diterpenoids (IC50 values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Yuanhualine | A549 (Lung) | 0.007 | |
| Yuanhuahine | A549 (Lung) | 0.0152 | |
| Yuanhuagine | A549 (Lung) | 0.0247 | |
| Daphgenkin A | SW620 (Colon) | 3.0 | |
| Daphgenkin A | RKO (Colon) | 6.5 | |
| Yuanhuakine A | A549 (Lung) | 7.83 | |
| Yuanhuakine B | A549 (Lung) | 23.87 | |
| Yuanhuakine C | Hep3B (Liver) | 15.21 | |
| Yuanhuakine D | MCF-7 (Breast) | 20.56 | |
| Tianchaterpene C | HGC-27 (Gastric) | >20 | |
| Tianchaterpene D | HGC-27 (Gastric) | 8.8 | |
| Daphnegene B | HepG-2 (Liver) | 11.5 | |
| Genkwadane A | HT-1080 (Fibrosarcoma) | <0.1 | |
| Genkwadane B | HT-1080 (Fibrosarcoma) | <0.1 | |
| Genkwadane C | HT-1080 (Fibrosarcoma) | <0.1 | |
| Genkwadane D | HT-1080 (Fibrosarcoma) | <0.1 |
Anti-HIV Activity
Daphnane diterpenoids are also notable for their potent anti-HIV activity, with some compounds exhibiting efficacy at nanomolar concentrations. The half-maximal effective concentration (EC50) and the therapeutic index (TI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), are key parameters for evaluating antiviral agents.
Table 2: Anti-HIV-1 Activity of Selected Daphnane Diterpenoids
| Compound | EC50 (nM) | Therapeutic Index (TI) | Reference |
| Acutilobin A | <1.5 | >10,000 | |
| Acutilobin B | <1.5 | >10,000 | |
| Acutilobin C | <1.5 | >10,000 | |
| Acutilobin D | <1.5 | >10,000 | |
| Acutilobin E | <1.5 | >10,000 | |
| Acutilobin F | <1.5 | >10,000 | |
| Acutilobin G | <1.5 | >10,000 | |
| Genkwanine VIII | 0.17 | 187,010 | |
| Gnidimacrin | 0.14 | - | |
| Stelleralide A | 0.33 | - | |
| Wikstroelide A | 0.39 | - | |
| Daphneodorin D | 1.5 | - | |
| Daphneodorin E | 7.7 | - |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of daphnane diterpenoids.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 20,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the daphnane diterpenoid and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water or deionized water to remove the TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Anti-HIV Activity Assessment: HIV-1 p24 Antigen ELISA
The HIV-1 p24 antigen capture ELISA is a widely used method to quantify the amount of HIV-1 p24 capsid protein, a marker of viral replication.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a monoclonal antibody specific to HIV-1 p24 antigen and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add diluted standards and cell culture supernatant samples (containing the virus and test compound) to the wells. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the wells to remove unbound materials.
-
Detection Antibody: Add a biotin-labeled anti-p24 antibody and incubate.
-
Enzyme Conjugate: Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: After another wash, add a suitable HRP substrate (e.g., TMB). A color change will occur in the presence of p24 antigen.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Construct a standard curve and determine the concentration of p24 in the samples to calculate the EC50 value.
Signaling Pathways Modulated by Daphnane Diterpenoids
Daphnane diterpenoids exert their pharmacological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer. Some daphnane diterpenoids have been shown to inhibit this pathway. For instance, certain compounds can upregulate the expression of PTEN, a negative regulator of the PI3K/Akt pathway. This leads to the suppression of Akt activation and its downstream effector, mTOR, ultimately inducing cell cycle arrest and apoptosis.
The JAK/STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and invasion. Aberrant STAT3 activation is common in many cancers. Daphnane diterpenoids have been found to suppress the activation of STAT3. This inhibition can occur through the modulation of upstream kinases such as Src. The suppression of STAT3 signaling leads to the downregulation of its target genes involved in cell cycle progression and survival.
Conclusion
Daphnane diterpenoids represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the areas of oncology and virology. Their potent biological activities, coupled with their diverse chemical structures, offer a rich scaffold for drug discovery and development. This technical guide provides a foundational understanding of their pharmacological properties, offering valuable data and methodologies to aid researchers in their exploration of these fascinating molecules. Further investigation into the precise molecular mechanisms and structure-activity relationships of daphnane diterpenoids will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Daphnane Diterpenoids from Daphne genkwa Inhibit PI3K/Akt/mTOR Signaling and Induce Cell Cycle Arrest and Apoptosis in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daphnane-Type Diterpenes from Stelleropsis tianschanica and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
Yuanhuacine: A Technical Guide to its Potential as a Topoisomerase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent anti-cancer properties. This technical guide provides an in-depth overview of the scientific evidence supporting this compound's potential as a topoisomerase I inhibitor. It consolidates quantitative data on its inhibitory activities, details key experimental protocols, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, facilitating further investigation into this compound's therapeutic applications.
Introduction
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA during critical cellular processes such as replication, transcription, and chromosome segregation. These enzymes are validated and important targets for anticancer drug development. Topoisomerase I (Top1) relaxes DNA supercoiling by introducing a transient single-strand break. Inhibitors of Top1 can trap the enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks and subsequent cancer cell death.
This compound has demonstrated significant anti-tumor activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][2] One of its proposed mechanisms of action is the inhibition of Top1.[3] This guide delves into the experimental evidence supporting this claim and explores other interconnected signaling pathways that contribute to its anti-cancer effects.
Quantitative Data on this compound's Bioactivity
The following tables summarize the quantitative data on the inhibitory effects of this compound and its derivatives on topoisomerase I and cancer cell proliferation.
Table 1: Topoisomerase I Inhibitory Activity of this compound and Related Compounds [3]
| Compound | IC50 (µM) |
| This compound | 11.1 |
| Yuanhuajine | 12.5 |
| Yuanhuadine | 23.8 |
| Yuanhuagine | 35.2 |
| Yuanhuapine | 53.4 |
| Derivative 6 | 15.6 |
| Derivative 7 | 20.4 |
| Derivative 8 | >100 |
Note: The orthoester group of daphne diterpene esters was found to be necessary for the inhibitory activity against DNA topoisomerase I.[3]
Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| H1993 | Non-Small Cell Lung Cancer | Not explicitly stated, but shown to be the most sensitive among several NSCLC lines. | |
| HCC1806 | Basal-Like 2 Triple Negative Breast Cancer | 1.6 ± 0.4 nM | |
| HCC70 | Basal-Like 2 Triple Negative Breast Cancer | 9 ± 1 nM |
Core Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is not solely attributed to topoisomerase I inhibition. It intricately modulates key signaling pathways involved in cell growth, proliferation, and survival.
Topoisomerase I Inhibition and DNA Damage
This compound acts as a topoisomerase I poison, stabilizing the Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with this trapped complex, it can lead to a double-strand break, a highly cytotoxic event that can trigger cell cycle arrest and apoptosis.
AMPK/mTOR Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK, in turn, negatively regulates the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer, promoting cell growth and proliferation. Specifically, this compound suppresses the mTORC2 complex.
Protein Kinase C (PKC) Signaling Pathway
The mechanism of action for this compound's selective cytotoxicity against basal-like 2 (BL2) triple-negative breast cancer cells is dependent on the activation of Protein Kinase C (PKC). The activation of specific PKC isoforms by this compound leads to the induction of an antitumor immune response.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivity.
Topoisomerase I Relaxation Assay
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.
-
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT1 or pBR322)
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA)
-
This compound stock solution (in DMSO)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel (0.8-1.0%)
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and gel documentation system
-
-
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase I assay buffer
-
250-400 ng supercoiled plasmid DNA
-
Varying concentrations of this compound (e.g., 0.1 to 100 µM)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of purified Topoisomerase I (typically 1-5 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2-4 µL of stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis until the different DNA forms are adequately separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from a dose-response curve.
-
Cell Viability Assay (Sulforhodamine B - SRB)
This assay is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
-
Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 1 hour at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.0).
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways, such as p-AMPK, AMPK, p-mTOR, and mTOR.
-
Procedure:
-
Treat cells with this compound for the desired time and at various concentrations.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 6-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic nude mice.
-
Procedure:
-
Inject cancer cells (e.g., HCC1806) subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.5-1.0 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a predetermined schedule.
-
Monitor tumor size with calipers and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for key experimental procedures.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent anti-cancer agent with a multifaceted mechanism of action. Its ability to inhibit topoisomerase I, coupled with its modulation of the AMPK/mTOR and PKC signaling pathways, makes it a compelling candidate for further preclinical and clinical development.
A significant gap in the current knowledge is the lack of comprehensive data on this compound's effect on topoisomerase II. Future research should aim to perform a direct comparative analysis of its inhibitory activity against both topoisomerase I and II to fully elucidate its specificity and potential as a dual inhibitor. Furthermore, detailed structure-activity relationship studies could lead to the synthesis of novel derivatives with improved potency and selectivity. The promising in vivo efficacy of this compound warrants further investigation in a broader range of cancer models, including patient-derived xenografts, to better predict its clinical potential.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Yuanhuacine: A Technical Guide to Natural Sources, Extraction, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine (B1233473), a daphnane-type diterpenoid, is a promising natural product with demonstrated anti-tumor and immunomodulatory activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth exploration of its molecular mechanisms of action. Quantitative data on extraction yields are presented in tabular format for comparative analysis. Furthermore, key signaling pathways modulated by this compound, including Protein Kinase C (PKC) activation, AMPK/mTOR pathway inhibition, and G2/M cell cycle arrest, are visually represented through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Natural Sources of this compound
This compound is primarily isolated from the flower buds of Daphne genkwa Sieb. et Zucc., a plant belonging to the Thymelaeaceae family.[1] In Traditional Chinese Medicine, these dried flower buds are known as Genkwa Flos or 'Yuanhua'.[1] The roots of Daphne genkwa also serve as a source of this compound.[2]
Beyond Daphne genkwa, this compound has been identified in other plant species. Notably, it is referred to as odoracin when isolated from Daphne odora Thunb. and as gnidilatidin (B10784635) when extracted from species of the Gnidia genus, including G. latifolia, G. glaucus, and G. kraussiana. It is important to note that this compound, odoracin, and gnidilatidin are synonymous terms for the same chemical entity.
The geographical distribution of Daphne genkwa is predominantly in the eastern regions of China, in provinces such as Anhui, Fujian, Hubei, Jiangsu, Sichuan, Shandong, and Zhejiang.[1]
Extraction and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves solvent extraction, liquid-liquid partitioning, and various chromatographic techniques to achieve a high degree of purity.
General Experimental Workflow
The general workflow for the extraction and purification of this compound is depicted in the following diagram:
Detailed Experimental Protocols
The following protocols are synthesized from multiple sources to provide a detailed guide for the extraction and isolation of this compound.
Protocol 1: Ethanol Extraction and Multi-Step Chromatography
-
Extraction:
-
Air-dried and powdered flower buds of Daphne genkwa (e.g., 20 kg) are extracted exhaustively with 95% ethanol at room temperature.
-
The solvent is evaporated under reduced pressure to yield the crude ethanol extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with petroleum ether, dichloromethane, and n-butanol.
-
The dichloromethane fraction, which is typically enriched in diterpenoids, is collected for further purification.
-
-
Column Chromatography:
-
The dried dichloromethane fraction is subjected to column chromatography over silica gel.
-
A gradient elution is performed using a solvent system such as a mixture of n-hexane and ethyl acetate (B1210297), with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile (B52724) in water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Protocol 2: Methanol/Dichloromethane Extraction and HPLC Purification
-
Extraction and Partitioning:
-
Dried and powdered plant material (e.g., 500 g of Daphne genkwa flower buds) is extracted with a 50% methanol/50% dichloromethane mixture.
-
The crude extract is partitioned between ethyl acetate and water. The organic layer is collected and concentrated.
-
-
Vacuum-Liquid Chromatography (VLC):
-
The organic extract is fractionated over an HP20ss column using a step gradient of methanol in water (e.g., 30:70, 50:50, 70:30, 90:10, and 100:0).
-
-
Multi-Step HPLC Purification:
-
The fraction containing this compound (e.g., from 90:10 or 100:0 methanol/water) is subjected to C18 preparative HPLC with an acetonitrile/water mobile phase.
-
Further purification is achieved using semi-preparative HPLC with biphenyl and/or pentafluorophenyl (PFP) columns to yield highly pure this compound.
-
Quantitative Data on Extraction Yields
The yield of this compound can vary depending on the source material and the extraction and purification methods employed. The following table summarizes reported yields from different studies.
| Plant Material | Amount of Starting Material | Extraction Method | Yield of Pure this compound | Approximate Yield (mg/kg) | Reference |
| Dried flowers of Daphne genkwa | 9 kg | Not specified in detail | 82 mg | 9.1 | |
| Dried Daphne genkwa | 500 g | Methanol extraction, partitioning, and multi-step HPLC | 8.5 mg | 17 |
Signaling Pathways and Molecular Mechanisms
This compound exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and survival.
Activation of Protein Kinase C (PKC)
A primary mechanism of action for this compound is the activation of Protein Kinase C (PKC). This activation is crucial for its selective cytotoxicity against certain cancer cell subtypes, such as basal-like 2 (BL2) triple-negative breast cancer.
Modulation of the AMPK/mTOR Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway in non-small cell lung cancer cells. Activation of AMPK, a key energy sensor, leads to the inhibition of the mTOR pathway, which is often dysregulated in cancer.
Induction of G2/M Cell Cycle Arrest
This compound can induce cell cycle arrest at the G2/M transition phase in various cancer cell lines. This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1 and the cyclin-dependent kinase cdc2 (CDK1).
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Effects of Yuanhuacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its molecular mechanisms of action, quantitative effects on inflammatory markers, and detailed experimental protocols. This document synthesizes current research to serve as a comprehensive resource for professionals in the fields of pharmacology, immunology, and drug discovery.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a potent modulator of inflammatory pathways.[1][2] Primarily known for its anti-cancer activities, recent studies have elucidated its significant anti-inflammatory potential.[3][4] This guide explores the molecular basis of this compound's anti-inflammatory effects, with a focus on its impact on key signaling cascades, including the JAK/STAT, NF-κB, and PKC pathways.
Quantitative Data on Anti-inflammatory Effects
This compound exhibits a dose-dependent effect on the expression of various pro- and anti-inflammatory cytokines. The following tables summarize the quantitative data from in vitro studies.
Table 1: Effect of this compound on Cytokine mRNA Expression in THP-1 Cells
| Cytokine | Treatment | Concentration | Time (hours) | Change in mRNA Expression | Significance | Reference |
| IFNγ | This compound | 2 nM | 24 | Increased | p < 0.0001 | [5] |
| IL-12 | This compound | 2 nM | 24 | Increased | p < 0.0001 | |
| IL-10 | This compound | 2 nM | 24 | Decreased | p < 0.001 |
Table 2: Effect of this compound on IL-6 Expression in LPS-stimulated THP-1 Macrophages
| Treatment | Concentration | Time (hours) | Change in IL-6 mRNA Expression | Change in IL-6 Protein Level | Reference |
| This compound + LPS | 200 nM | 4 | Decreased | Not specified | |
| This compound + LPS | Various | Not specified | Concentration-dependent decrease | Concentration-dependent decrease |
Table 3: Effect of this compound on IL-12 mRNA Expression in RAW 264.7 Cells
| Cytokine | Treatment | Concentration | Time (hours) | Change in mRNA Expression | Significance | Reference |
| IL-12 | This compound | 2 nM | 24 | Upregulated | p < 0.05 |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways.
JAK/STAT Pathway
This compound has been shown to inhibit the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3) in a concentration-dependent manner in LPS-stimulated THP-1 macrophages. This inhibition leads to a reduction in the expression of downstream inflammatory cytokines, most notably IL-6.
NF-κB Pathway
This compound has been observed to induce the expression of IFNγ and IL-12 in an NF-κB-dependent manner in THP-1 cells. This suggests that this compound can activate NF-κB signaling to promote an anti-tumor immune response. However, in the context of LPS-induced inflammation, this compound did not significantly affect the phosphorylation of p65, a key component of the NF-κB pathway. This indicates a context-dependent role of this compound on NF-κB signaling.
Protein Kinase C (PKC) Pathway
The activation of Protein Kinase C (PKC) is a key mechanism for this compound's activity. In THP-1 monocytes, this compound induces differentiation into macrophage-like cells through PKC activation. This activation is also linked to the NF-κB-dependent expression of anti-tumor cytokines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
THP-1 (human monocytic cell line)
-
RAW 264.7 (murine macrophage cell line)
-
-
Culture Conditions:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
THP-1 Differentiation:
-
Treat THP-1 cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours to differentiate into macrophages.
-
-
Inflammatory Stimulation:
-
Stimulate cells with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for the indicated times.
-
-
This compound Treatment:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with various concentrations of this compound for the specified durations.
-
Western Blot Analysis
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
p-JAK1 (1:1000)
-
JAK1 (1:1000)
-
p-STAT3 (1:1000)
-
STAT3 (1:1000)
-
p-p65 (1:1000)
-
p65 (1:1000)
-
β-actin (1:5000)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection:
-
Collect cell culture supernatants after treatment.
-
-
Procedure:
-
Use commercially available ELISA kits for human or murine IL-6, TNF-α, and IL-12 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add standards and samples and incubate.
-
Add detection antibody, followed by a substrate solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
RNA Extraction and Real-Time PCR (RT-PCR)
-
RNA Isolation:
-
Isolate total RNA from cells using TRIzol reagent or a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green master mix and gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene such as GAPDH or β-actin.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Conclusion
This compound demonstrates significant anti-inflammatory effects through the modulation of key signaling pathways, including the JAK/STAT, NF-κB, and PKC pathways. Its ability to inhibit the production of pro-inflammatory cytokines like IL-6 while promoting the expression of anti-tumor cytokines such as IFNγ and IL-12 highlights its potential as a multi-functional therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel anti-inflammatory drug. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Yuanhuacine on the AMPK/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer cell lines.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulatory effects on the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. Emerging research, particularly in non-small cell lung cancer (NSCLC), has illuminated this compound's role as a potent activator of AMPK and a suppressor of the mTORC2 complex, leading to the inhibition of cancer cell growth, proliferation, invasion, and migration.[1] This document will serve as a comprehensive resource, detailing the signaling cascades, presenting quantitative data from key experiments, and providing methodologies for researchers seeking to build upon these findings.
Core Mechanism of Action: Activation of AMPK and Suppression of mTORC2
This compound exerts its anti-cancer effects primarily by intervening in the AMPK/mTOR signaling axis, a critical regulator of cellular energy homeostasis, growth, and proliferation that is often dysregulated in cancer.
AMPK Activation:
AMPK, a serine/threonine protein kinase, functions as a cellular energy sensor. Its activation is triggered by cellular stress, such as an increased AMP/ATP ratio. Studies have shown that this compound significantly increases the phosphorylation of the catalytic α subunit of AMPK (p-AMPKα), indicating its activation. This activation occurs in a time-dependent manner, with a significant increase in p-AMPK levels observed as early as 2 hours post-treatment in H1993 NSCLC cells. The activation of AMPK by this compound has been further substantiated through co-treatment experiments with the AMPK inhibitor, Compound C, and the AMPK activator, metformin. This compound was able to rescue the AMPK activation suppressed by Compound C and exhibited an additive effect with metformin, suggesting it acts at or upstream of AMPK.
Selective mTORC2 Inhibition:
The mTOR kinase is a central regulator of cell growth and proliferation and exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While AMPK is a known negative regulator of mTORC1, this compound's effects are more nuanced. Research indicates that this compound does not significantly modulate the levels of mTORC1-related proteins such as 4E-BP1, eIF4E, p70S6K1, and RPS6. Instead, this compound specifically targets the mTORC2 complex. This is evidenced by the suppression of mTOR autophosphorylation at Ser2481, a biomarker for mTORC2 activity, and the disruption of the interaction between mTOR and rictor, a key component of the mTORC2 complex.
Downstream Effects:
The activation of AMPK and the subsequent inhibition of mTORC2 by this compound lead to a cascade of downstream effects that contribute to its anti-tumor properties. The inhibition of mTORC2 leads to decreased phosphorylation of its downstream targets, including Akt (at Ser473), protein kinase C alpha (PKCα), and Rac1. These proteins are critically involved in cell growth, survival, and the organization of the actin cytoskeleton. The reduction in their phosphorylated forms ultimately results in the inhibition of cell migration and invasion, as well as the disruption of filamentous actin (F-actin).
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on NSCLC cells.
Table 1: Anti-proliferative Activity of this compound in various NSCLC cell lines.
| Cell Line | IC50 (μM) |
| H1993 | 0.03 ± 0.01 |
| H358 | 0.04 ± 0.01 |
| H460 | 0.05 ± 0.01 |
| Calu-1 | 0.06 ± 0.02 |
| H1299 | 0.07 ± 0.02 |
| A549 | 0.08 ± 0.02 |
Table 2: Effect of this compound on AMPKα Phosphorylation in H1993 Cells.
| Treatment | Fold Increase in p-AMPKα |
| This compound (1 µM) | ~2.5-fold increase |
| Compound C (20 µM) | ~0.5-fold decrease |
| This compound (1 µM) + Compound C (20 µM) | ~1.5-fold increase |
| Metformin (10 mM) | ~2.0-fold increase |
| This compound (1 µM) + Metformin (10 mM) | ~3.5-fold increase |
Detailed Experimental Protocols
The following is a representative protocol for Western blot analysis used to determine the effect of this compound on protein expression and phosphorylation in the AMPK/mTOR pathway.
Western Blot Protocol for Protein Analysis:
-
Cell Lysis: H1993 human NSCLC cells are treated with varying concentrations of this compound for the desired time. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The PVDF membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline containing 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: The membrane is washed three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse).
-
Detection: After further washing with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
Mandatory Visualizations
Caption: this compound's mechanism of action on the AMPK/mTORC2 signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Conclusion
This compound presents a promising avenue for cancer therapeutic development, particularly for NSCLC. Its distinct mechanism of action, characterized by the activation of the AMPK signaling pathway and the selective inhibition of the mTORC2 complex, distinguishes it from other mTOR inhibitors that primarily target mTORC1. This dual action effectively curtails cancer cell proliferation, survival, migration, and invasion. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of novel anti-cancer agents targeting the AMPK/mTOR pathway. Further investigation into the upstream regulators of AMPK, such as LKB1 and CaMKK2, in the context of this compound treatment may unveil additional layers of its mechanism and potential for combination therapies.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
Yuanhuacine in Cancer Research: A Technical Guide to its Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a promising natural compound in oncology research. Possessing potent anti-inflammatory and anticancer properties, it has demonstrated significant efficacy in various preclinical cancer models. This technical guide provides a comprehensive review of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, also known as gnidilatidin, has a rich history in traditional Chinese medicine for treating inflammatory conditions.[1] In recent years, scientific investigation has unveiled its potent cytotoxic and antitumor activities, drawing considerable interest from the cancer research community.[2][3][4] This guide synthesizes the existing literature on this compound, focusing on its molecular targets, effects on cancer cell signaling, and potential for therapeutic application.
Quantitative Data on Anti-Cancer Activity
The anti-proliferative effects of this compound have been quantified across a range of cancer cell lines, with notable selectivity for certain subtypes. The following tables summarize the key inhibitory concentration (IC50) values and in vivo efficacy data reported in the literature.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | [5] |
| A549 | Non-Small Cell Lung Cancer | 0.03 | |
| H358 | Non-Small Cell Lung Cancer | 16.5 | |
| H460 | Non-Small Cell Lung Cancer | 6.2 | |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | |
| HCC1806 | Basal-Like 2 (BL2) Triple-Negative Breast Cancer | Matches THP-1 differentiation IC50 | |
| MCF-7 | ERα-positive Breast Cancer | 0.62 | |
| UMUC3 | Bladder Cancer | 1.89 | |
| HCT116 | Colon Cancer | 14.28 |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Citation |
| H1993 Xenograft | 0.5 - 1 mg/kg, oral, daily for 21 days | 33.4% and 38.8% tumor growth inhibition, respectively. | |
| HCC1806 Xenograft | 0.7 - 1 mg/kg, intraperitoneal injection | Reduced tumor growth more efficiently than paclitaxel. |
Mechanisms of Action and Signaling Pathways
This compound exerts its anticancer effects through a multi-targeted approach, influencing several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Protein Kinase C (PKC) Activation
A primary mechanism of this compound is the activation of Protein Kinase C (PKC). This activation is a key event that triggers downstream signaling cascades leading to cell cycle arrest and apoptosis. The potent and selective cytotoxicity of this compound against the Basal-Like 2 (BL2) subtype of Triple-Negative Breast Cancer (TNBC) is attributed to its action on PKC.
Caption: this compound activates PKC, initiating downstream signaling for cell cycle arrest and apoptosis.
AMPK/mTOR Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling. Activation of AMPK, a key energy sensor, leads to the inhibition of the mTOR pathway, which is often hyperactivated in cancer, thereby controlling cell growth and proliferation. The suppression of mTORC2 by this compound also disrupts the actin cytoskeleton, which is crucial for cancer cell metastasis.
Caption: this compound activates AMPK and inhibits mTORC2, suppressing cell growth and actin organization.
p53-Independent Upregulation of p21
This compound can induce G2/M phase cell cycle arrest in bladder and colon cancer cells by upregulating the expression of the p21 protein. This upregulation is independent of the tumor suppressor p53, occurring through a cascade involving the activation of p38 MAPK and the transcription factor Sp1.
Caption: this compound induces p53-independent p21 expression via p38 MAPK and Sp1, leading to G2/M arrest.
Other Mechanisms
-
Topoisomerase I Inhibition: this compound has been identified as a modest inhibitor of topoisomerase I, a DNA-binding enzyme. However, this activity is considered too weak to be the sole explanation for its high potency.
-
Induction of Apoptosis: In ERα-positive breast cancer cells, a related compound, Yuanhuatine, induces mitochondrial dysfunction and apoptosis.
-
Immunogenic Potential: this compound promotes the expression of antitumor cytokines, suggesting a role in modulating the tumor microenvironment and potentially enhancing immunotherapy responses.
-
Overcoming Drug Resistance: Preliminary evidence suggests that this compound may have the potential to circumvent or reverse multidrug resistance in cancer cells.
Key Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and vehicle controls).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Objective: To analyze the expression levels of specific proteins in key signaling pathways affected by this compound.
Methodology:
-
Cell Lysis: this compound-treated and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, mTOR, p21).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., H1993) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment and control groups. This compound (or vehicle) is administered via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
Caption: Workflow for in vitro and in vivo evaluation of this compound's anticancer effects.
Conclusion and Future Directions
This compound is a compelling natural product with significant potential for development as an anticancer agent. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PKC and AMPK/mTOR, and its ability to induce p53-independent cell cycle arrest, make it an attractive candidate for further investigation. The selective cytotoxicity of this compound against specific cancer subtypes, like BL2 TNBC, highlights the importance of a personalized medicine approach in its clinical application.
Future research should focus on:
-
Elucidating the complete molecular target profile of this compound.
-
Investigating its efficacy in a broader range of cancer models, including patient-derived xenografts.
-
Exploring its potential in combination therapies with existing chemotherapeutic agents and immunotherapies to enhance efficacy and overcome drug resistance.
-
Optimizing its delivery through novel formulations to improve its therapeutic index and minimize potential toxicity.
A deeper understanding of this compound's pharmacology and toxicology will be crucial for its successful translation from a promising preclinical compound to a clinically effective therapeutic for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Yuanhuacine in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid, has emerged as a potent and selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2][3][4] Its mechanism of action primarily involves the activation of Protein Kinase C (PKC), which subsequently triggers downstream signaling cascades, including the activation of the NF-κB pathway, leading to selective cytotoxicity in BL2 TNBC cells. Furthermore, this compound exhibits immunogenic potential by promoting the expression of anti-tumor cytokines. This document provides detailed application notes and experimental protocols for the use of this compound in TNBC cell lines, intended to guide researchers in exploring its therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | TNBC Subtype | IC50 (nM) | Reference |
| HCC1806 | Basal-Like 2 (BL2) | 1.6 | |
| HCC70 | Basal-Like 2 (BL2) | 9.4 | |
| Other TNBC Subtypes | (e.g., MSL, LAR, BL1) | >3000 |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in BL2 TNBC Cells
Caption: this compound activates specific PKC isoforms, leading to NF-κB activation and selective apoptosis in BL2 TNBC cells.
General Experimental Workflow
Caption: A general workflow for investigating the effects of this compound on TNBC cell lines.
Experimental Protocols
Cell Culture and this compound Preparation
1.1. Cell Lines:
-
HCC1806 and HCC70 (BL2 subtype): Maintain in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 50 μg/mL gentamycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
1.2. This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For in vitro studies, this compound is often dissolved in methanol (B129727) initially for extraction from its source.
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from established methods for assessing the anti-proliferative effects of compounds on adherent cells.
Workflow for SRB Assay
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol:
-
Seed HCC1806 or HCC70 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours. Include a vehicle control (DMSO).
-
After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard methods for detecting apoptosis by flow cytometry.
Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V-FITC and Propidium Iodide staining.
Protocol:
-
Seed TNBC cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for PKC Pathway Activation
This protocol provides a general framework for detecting changes in protein expression and phosphorylation in the PKC pathway.
References
Application Notes and Protocols for In Vivo Studies of Yuanhuacine in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with Yuanhuacine in xenograft models of non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).
Introduction
This compound, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer models.[1][2] Its mechanism of action is multifactorial, primarily involving the activation of Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), leading to the suppression of the mTOR signaling pathway.[1][3][4] These pathways are critical for cell growth, proliferation, and survival, making this compound a promising candidate for cancer therapy. This document outlines detailed protocols for evaluating the efficacy of this compound in preclinical xenograft models.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo xenograft studies of this compound in NSCLC and TNBC models.
Table 1: Efficacy of this compound in H1993 NSCLC Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 21 | Change in Body Weight |
| Vehicle Control | 100 µL (ethanol:Tween 80:H₂O, 1:1:98), oral, daily | ~750 | - | - | No significant change |
| This compound | 0.5 mg/kg, oral, daily | Not specified | 33.4 | Significantly inhibited | No significant change |
| This compound | 1.0 mg/kg, oral, daily | Not specified | 38.8 | Significantly inhibited | No significant change |
| Gefitinib (B1684475) (Control) | 10 mg/kg, oral, daily | Not specified | Similar to this compound | Significantly inhibited | No significant change |
Data compiled from a study on H1993 cell-implanted xenograft nude mouse model.
Table 2: Efficacy of this compound in HCC1806 TNBC Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 12 | Tumor Growth Inhibition | Mean Tumor Weight (g) at Day 12 | Change in Body Weight |
| Vehicle Control | <12% EtOH in PBS, i.p., Day 0 & 4 | - | - | - | - |
| This compound | 1 mg/kg (Day 0) & 0.7 mg/kg (Day 4), i.p. | Significantly reduced vs. vehicle | Significant | Significantly reduced vs. vehicle | Initial weight loss, then recovery |
| Paclitaxel (Control) | 20 mg/kg, i.p., Day 0 & 4 | Significantly reduced vs. vehicle | Significant | Significantly reduced vs. vehicle | - |
Data compiled from a study on HCC1806 flank xenograft tumors in athymic mice.
Experimental Protocols
General Animal Welfare and Husbandry
All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.
-
Animal Model: Athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.
-
Housing: Mice should be housed in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. A 12-hour light/dark cycle should be maintained.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
-
Monitoring: Monitor animals daily for signs of distress, tumor burden, and body weight. Humane endpoints should be clearly defined in the experimental protocol.
Preparation of this compound for In Vivo Administration
For Oral Administration (H1993 NSCLC Model):
-
Dissolve this compound in a vehicle solution of ethanol (B145695), Tween 80, and water at a ratio of 1:1:98.
-
Prepare fresh daily to ensure stability.
-
The final concentration should be calculated based on the required dosage (0.5 or 1.0 mg/kg) and the administration volume (typically 100 µL per 20g mouse).
For Intraperitoneal (i.p.) Injection (HCC1806 TNBC Model):
-
Prepare a stock solution of this compound in ethanol.
-
For injection, dilute the stock solution with sterile phosphate-buffered saline (PBS) to achieve the final desired concentration (e.g., 1 mg/kg in a final ethanol concentration of <12%).
-
The final injection volume should be approximately 100-200 µL.
Xenograft Tumor Model Establishment
Cell Culture:
-
Culture H1993 (NSCLC) or HCC1806 (TNBC) cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
Cell Preparation and Implantation:
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel®.
-
The final cell concentration should be 1 x 10⁷ cells in 200 µL for H1993 cells or 1-2 x 10⁶ cells in 100 µL for HCC1806 cells.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
In Vivo Efficacy Study Design
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
Once tumors reach a palpable size (e.g., ~90-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound, vehicle control, and any positive control drug (e.g., gefitinib or paclitaxel) according to the specified dosage and schedule.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Immunohistochemistry (IHC) for Proliferation Markers (Ki-67 and PCNA)
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 and PCNA overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki-67 or PCNA-positive cells using image analysis software.
Western Blot Analysis for Signaling Pathway Proteins (p-AMPKα)
-
Protein Extraction: Homogenize frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated AMPKα (p-AMPKα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPKα as a loading control.
-
Densitometry: Quantify band intensities using image analysis software.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibitory mechanism on cancer cell proliferation and mobility.
Caption: Experimental workflow for in vivo xenograft studies with this compound.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Yuanhuacine in Non-Small Cell Lung Cancer (NSCLC) Research
These application notes provide a comprehensive overview of the current research on Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from Daphne genkwa, as a potential therapeutic agent for non-small cell lung cancer (NSCLC). The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (YC) has demonstrated significant anti-tumor activity in NSCLC cells.[1][2][3][4] It functions by activating the AMP-activated protein kinase (AMPK) signaling pathway and suppressing the mTORC2-mediated downstream signaling pathway, which are crucial for cancer cell growth, proliferation, and survival.[1] Additionally, this compound has been shown to inhibit the organization of the actin cytoskeleton, thereby suppressing the invasion and migration of lung cancer cells. In vivo studies have further confirmed its ability to inhibit tumor growth in xenograft models.
Data Presentation
In Vitro Growth Inhibitory Effects of this compound on NSCLC Cell Lines
This compound has been shown to exhibit potent growth inhibitory activity against various human NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of incubation are summarized in the table below. The H1993 cell line was found to be the most sensitive to this compound.
| Cell Line | IC50 (nM) |
| H1993 | 9 |
| A549 | 30 |
| H1299 | 4000 |
| Calu-1 | 4000 |
| H358 | 16500 |
Data sourced from Kang et al., 2015.
In Vivo Anti-Tumor Activity of this compound
In a xenograft mouse model using H1993 cells, orally administered this compound significantly inhibited tumor growth.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 0.5 mg/kg | 33.4 |
| This compound | 1.0 mg/kg | 38.8 |
| Gefitinib | 10 mg/kg | Similar to this compound |
Data sourced from Kang et al., 2015. No overt toxicity or significant changes in body weight were observed during the in vivo experiments.
Signaling Pathway
This compound exerts its anti-tumor effects in NSCLC by modulating the AMPK/mTOR signaling pathway. It activates AMPK, which in turn suppresses the mTORC2 complex. This leads to a decrease in the phosphorylation of downstream effectors such as Akt, PKCα, and Rac1, ultimately inhibiting cell growth and the organization of the actin cytoskeleton.
Caption: this compound signaling pathway in NSCLC.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is used to determine the growth inhibitory effect of this compound on NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., H1993, A549)
-
Complete growth medium
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.
-
Dissolve the bound stain in 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Western Blot Analysis
This protocol is used to analyze the expression levels of proteins in the AMPK/mTOR signaling pathway.
Materials:
-
Treated and untreated NSCLC cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol describes the in vivo evaluation of this compound's anti-tumor activity.
Caption: Experimental workflow for the in vivo xenograft study.
Materials:
-
H1993 NSCLC cells
-
Athymic nude mice
-
This compound
-
Vehicle solution (e.g., ethanol-Tween 80-H2O, 1:1:98)
-
Calipers
Protocol:
-
Subcutaneously inject 1 x 10^7 H1993 cells into the flanks of the mice.
-
Allow the tumors to reach a volume of approximately 90 mm³.
-
Randomize the mice into different treatment groups (vehicle control, this compound low dose, this compound high dose, and positive control like gefitinib).
-
Administer the respective treatments orally once a day for 21 days.
-
Monitor tumor volume every 4-6 days using calipers. The tumor volume can be calculated using the formula: (L x W x H) x (π/6), where L is length, W is width, and H is height.
-
At the end of the treatment period, sacrifice the mice and excise the tumors for further analysis, such as weighing, immunohistochemistry, and ex vivo biochemical analysis.
Cell Migration and Invasion Assays
Wound Healing Assay (Migration):
-
Grow cells to confluence in a 6-well plate.
-
Create a "scratch" or "wound" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add media with or without this compound.
-
Capture images at 0 and 24 hours to observe cell migration into the wound.
Matrigel Invasion Assay:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells in serum-free media in the upper chamber.
-
Add media with a chemoattractant (e.g., FBS) to the lower chamber.
-
Add this compound to the upper chamber.
-
After 24 hours, remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
The treatment with this compound has been shown to inhibit both the migration and invasion of NSCLC cells in a concentration-dependent manner.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing G2/M Cell Cycle Arrest with Yuanhuacine
Introduction
Yuanhuacine (B1233473), also known as YHL-14, is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa.[1][2] It has demonstrated significant anti-proliferative activity against a variety of human cancer cell lines, including those from the bladder, colon, lung, and breast.[2][3][4] A primary mechanism underlying its anti-tumor effect is the induction of cell cycle arrest at the G2/M checkpoint, which prevents cancer cells from entering mitosis and ultimately leads to apoptosis or inhibition of growth. These notes provide an overview of the mechanism, quantitative data, and detailed protocols for studying G2/M arrest induced by this compound.
Mechanism of Action
This compound primarily induces G2/M phase arrest by up-regulating the cyclin-dependent kinase inhibitor p21. In several cancer cell lines, such as bladder (T24T) and colon (HCT116) cancer cells, this up-regulation occurs through a p53-independent pathway. The signaling cascade involves the activation of p38 MAPK, which leads to the stabilization of the Sp1 transcription factor. Stabilized Sp1 then enhances the transcription of the p21 gene. The resulting p21 protein inhibits the Cyclin B1/CDK1 (Cdc2) complex, a key regulator required for entry into mitosis, thereby causing cells to arrest in the G2/M phase.
In other contexts, such as non-small cell lung cancer, this compound has been shown to regulate the AMPK/mTOR signaling pathway. Furthermore, in triple-negative breast cancer cells of the basal-like 2 (BL2) subtype, this compound's cytotoxic effects are mediated by the activation of Protein Kinase C (PKC).
Data Presentation: Efficacy of this compound
The anti-proliferative and cell cycle arrest effects of this compound have been quantified across various cancer cell lines. The following table summarizes these findings.
| Cell Line | Cancer Type | Parameter | Value | Effect | Reference |
| T24T | Bladder Cancer | G2/M Arrest | Significant increase with 40-80 nM for 24h | Induction of G2/M phase arrest | |
| HCT116 | Colon Cancer | G2/M Arrest | Significant increase with 40-80 nM for 24h | Induction of G2/M phase arrest | |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | IC₅₀ | 1.6 nM | Selective cytotoxicity | |
| HCC70 | Triple-Negative Breast Cancer (BL2) | IC₅₀ | 9.4 nM | Selective cytotoxicity | |
| MCF-7 | Breast Cancer (ERα-positive) | IC₅₀ | 0.62 µM | Growth inhibition and apoptosis | |
| MDA-MB-231 | Breast Cancer (ERα-negative) | Cytotoxicity | No obvious cytotoxicity observed | Selective against ERα-positive cells | |
| H1993 | Non-Small Cell Lung Cancer | Growth Inhibition | Potent activity observed | Anti-proliferative activity |
Experimental Protocols
The following protocols provide detailed methodologies for investigating this compound-induced G2/M cell cycle arrest.
References
- 1. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chinese herb isolate this compound (YHL-14) induces G2/M arrest in human cancer cells by up-regulating p21 protein expression through an p53 protein-independent cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Effects of Yuanhuacine on Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction Yuanhuacine (YC), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][2][3][4] Its potential as a therapeutic agent stems from its ability to modulate key signaling pathways that control cell growth, proliferation, and survival.[1] These application notes provide detailed protocols for evaluating the anti-tumor effects of this compound both in vitro and in vivo, and for elucidating its molecular mechanism of action.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by targeting multiple signaling pathways. A primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activated AMPK, in turn, suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway, specifically the mTORC2 complex, which is often hyperactivated in cancer and plays a key role in cell growth and survival. This leads to the decreased expression of downstream effectors such as p-Akt, p-PKCα, and p-Rac1. In certain cancer subtypes, like basal-like 2 (BL2) TNBC, this compound's efficacy is mediated through the activation of protein kinase C (PKC).
Caption: this compound's primary signaling pathways.
Application I: In Vitro Evaluation of Anti-Tumor Effects
In vitro assays are essential for the initial screening of this compound's anti-cancer activity, providing data on its cytotoxicity, anti-proliferative effects, and impact on cell motility.
Caption: General workflow for in vitro testing of this compound.
Quantitative Data Summary: In Vitro Activity
The following table summarizes the reported in vitro efficacy of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HCC1806 | Triple Negative Breast Cancer (BL2) | Cytotoxicity | IC₅₀ | 1.6 nM | |
| HCC70 | Triple Negative Breast Cancer (BL2) | Cytotoxicity | IC₅₀ | 9.4 nM | |
| MDA-MB-231 | Triple Negative Breast Cancer (Mesenchymal) | Cytotoxicity | IC₅₀ | > 3 µM | |
| H1993 | Non-Small Cell Lung Cancer | AMPK Activation | p-AMPKα Expression | Significant Increase | |
| A549 | Non-Small Cell Lung Cancer | Cytotoxicity | - | Selective growth inhibition | |
| HCT116 | Colon Cancer | Cytotoxicity | IC₅₀ | 14.3 µM |
Experimental Protocols
This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane via Annexin V-FITC binding. Propidium Iodide (PI) is used to distinguish viable from non-viable cells.
-
Materials:
-
Treated cells (from 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow Cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Application II: In Vivo Evaluation of Anti-Tumor Efficacy
In vivo models are critical for evaluating the therapeutic efficacy and potential toxicity of this compound in a whole-organism context. The cell line-derived xenograft (CDX) model is a commonly used approach.
Caption: General workflow for in vivo xenograft studies.
Quantitative Data Summary: In Vivo Efficacy
The following table summarizes the reported in vivo efficacy of this compound in xenograft models.
| Cell Line | Animal Model | Treatment Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) | Reference |
| H1993 | Nude Mice | 0.5 | Oral, daily | 33.4% | |
| H1993 | Nude Mice | 1.0 | Oral, daily | 38.8% | |
| HCC1806 | Immunocompromised Mice | Total dose of 1.7 | i.p. injection | Robust suppression | |
| Lewis Lung Carcinoma | Mice | 0.1 | i.p. injection | 48% | |
| Lewis Lung Carcinoma | Mice | 0.5 | i.p. injection | 63% |
Experimental Protocol
This protocol describes the establishment of a subcutaneous tumor model to assess the anti-tumor activity of this compound.
-
Materials:
-
4-6 week old immunocompromised mice (e.g., BALB/c nude)
-
Cancer cells (e.g., H1993)
-
Matrigel (optional)
-
Sterile PBS
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells during their logarithmic growth phase. Wash with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation. Begin measurements once tumors are palpable.
-
When tumor volumes reach an average of 90-100 mm³, randomize the mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Administer this compound (e.g., 0.5 or 1.0 mg/kg) or vehicle control to the mice daily via oral gavage for a predetermined period (e.g., 21 days).
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Application III: Elucidating the Molecular Mechanism
Western blotting is a key technique to validate the molecular targets of this compound by analyzing the expression and phosphorylation status of proteins in the targeted signaling pathways.
Caption: Western blot workflow for mechanism of action studies.
Expected Protein Modulation by this compound
| Protein Target | Expected Change with this compound Treatment | Rationale | Reference |
| p-AMPKα | Increase | Activation of AMPK signaling | |
| p-mTOR | Decrease | Downstream inhibition by activated AMPK | |
| p-Akt | Decrease | Inhibition of the mTORC2 downstream pathway | |
| p-PKCα | Decrease | Inhibition of the mTORC2 downstream pathway | |
| p-Rac1 | Decrease | Inhibition of the mTORC2 downstream pathway |
Experimental Protocol
This protocol details the detection of specific proteins from cell lysates to confirm this compound's effect on signaling pathways.
-
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins like p-AMPK, total AMPK, p-Akt, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Lyse this compound-treated cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Normalize protein amounts for all samples (load 20-40 µg of protein per lane). Add Laemmli buffer, boil at 95°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Yuanhuacine in Studying Immunogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Yuanhuacine, a daphnane-type diterpenoid originally isolated from the flower buds of Daphne genkwa, has emerged as a potent modulator of the immune system, demonstrating significant potential in cancer immunotherapy research.[1] Its application in studying immunogenic potential stems from its dual ability to selectively target and kill cancer cells while simultaneously stimulating an anti-tumor immune response.[2][3]
The primary mechanism underlying this compound's immunomodulatory and cytotoxic effects is the activation of Protein Kinase C (PKC). This activation triggers downstream signaling cascades, notably the NF-κB pathway, leading to the transcriptional upregulation of key pro-inflammatory and anti-tumor cytokines.
Key Immunogenic Activities:
-
Induction of Myeloid Differentiation: this compound promotes the differentiation of monocytic cells, such as the human THP-1 cell line, into adherent myeloid cells with macrophage and dendritic cell-like characteristics. This process is a hallmark of immune activation and is crucial for initiating adaptive immune responses.
-
Pro-inflammatory Cytokine Production: Treatment of immune cells with this compound leads to a significant increase in the expression of anti-tumor cytokines, including Interferon-gamma (IFNγ) and Interleukin-12 (IL-12). These cytokines play a pivotal role in the activation and proliferation of T cells and Natural Killer (NK) cells, which are essential for tumor cell eradication.
-
Selective Cytotoxicity with Immunogenic Component: this compound exhibits potent and selective cytotoxicity against certain cancer subtypes, such as the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC). This targeted cell killing, in conjunction with its immune-stimulating properties, suggests its potential to induce immunogenic cell death, a process that can further amplify the anti-tumor immune response.
The study of this compound offers a valuable tool for researchers investigating novel cancer immunotherapies and adjuvants. Its well-defined mechanism of action through PKC activation provides a clear target for mechanistic studies. Furthermore, its ability to induce a robust anti-tumor cytokine profile in various immune cell lines makes it a suitable positive control or benchmark compound in screens for novel immunomodulators.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound's bioactivity, providing a clear reference for its potency and selectivity.
Table 1: Cytotoxic Activity of this compound against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line (TNBC Subtype) | IC50 (nM) |
| HCC1806 (BL2) | 1.6 |
| HCC70 (BL2) | Not explicitly quantified but noted as sensitive |
| MDA-MB-231 (Mesenchymal) | > 3000 |
Data extracted from Fermaintt et al., 2021.
Table 2: Immunomodulatory Activity of this compound
| Assay | Cell Line | Concentration | Observation |
| THP-1 Differentiation | THP-1 | 2 nM (EC75) | Promotes differentiation into adherent myeloid cells |
| Cytokine mRNA Expression | THP-1 | 2 nM | Increased expression of IFNγ and IL-12 |
| Cytokine mRNA Expression | RAW 264.7 | 2 nM | Increased expression of IL-12 |
Data extracted from Fermaintt et al., 2021.
Experimental Protocols
Detailed methodologies for key experiments to assess the immunogenic potential of this compound are provided below.
Protocol 1: THP-1 Monocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of THP-1 monocytes into adherent macrophage-like cells, a key indicator of immune activation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Assessment of Adherence:
-
Gently wash the wells twice with 200 µL of warm PBS to remove non-adherent cells.
-
The remaining adherent cells can be quantified. One common method is to use a cell viability reagent (e.g., CellTiter-Glo®) or by staining with crystal violet followed by absorbance measurement.
-
-
Data Analysis: Calculate the percentage of adherent cells relative to the total number of cells seeded or a positive control. Determine the EC50 value for differentiation.
Protocol 2: Cytokine Expression Analysis by RT-qPCR
This protocol details the measurement of mRNA expression levels of key anti-tumor cytokines, IFNγ and IL-12, in immune cells following this compound treatment.
Materials:
-
THP-1 or RAW 264.7 cells
-
Complete culture medium (as described in Protocol 1)
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for IFNγ, IL-12, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Cell Seeding and Treatment: Seed THP-1 or RAW 264.7 cells in 6-well plates at an appropriate density. Allow cells to adhere overnight (for RAW 264.7). Treat the cells with this compound (e.g., 2 nM) or vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes (IFNγ, IL-12) to the housekeeping gene.
Visualizations
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for assessing its immunogenic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of Yuanhuacine on the Actin Cytoskeleton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity, notably in non-small cell lung cancer (NSCLC) cells.[1][2][3] Its mechanism of action involves the disruption of crucial cellular processes, including the organization of the actin cytoskeleton, which is vital for cell morphology, migration, and invasion.[1] These notes provide a comprehensive guide to assessing the effects of this compound on the actin cytoskeleton, detailing the underlying signaling pathways and providing step-by-step protocols for key experimental techniques.
Molecular Mechanism of Action
This compound exerts its effects on the actin cytoskeleton primarily by modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. Specifically, this compound activates AMPK, which in turn suppresses the mTORC2 complex. This inhibition of mTORC2 leads to a downstream decrease in the expression and activation of proteins critical for actin organization, including protein kinase C alpha (PKCα), Rac1, and ultimately, filamentous actin (F-actin). Concurrently, this compound has been shown to upregulate the expression of E-cadherin, a cell adhesion molecule that negatively regulates F-actin.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Yuanhuacine as a Tool to Study PKC-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flowers of Daphne genkwa, has emerged as a potent pharmacological tool for investigating Protein Kinase C (PKC)-dependent signaling pathways.[1][2][3][4] Its mechanism of action involves the activation of PKC, making it a valuable agent for studying the diverse cellular processes regulated by this critical family of enzymes.[1] These processes include cell proliferation, differentiation, apoptosis, and immune responses.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying PKC-dependent pathways.
Mechanism of Action
This compound functions as a PKC agonist. The activation of PKC by this compound has been shown to be central to its biological activities, including its selective cytotoxicity against certain cancer cell subtypes and its immunomodulatory effects. For instance, the antitumor effects of this compound in the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) are dependent on PKC activation. Inhibition of PKC with pharmacological inhibitors like Ro 31-8220 can attenuate the cytotoxic effects of this compound, confirming the critical role of PKC in its mechanism of action.
The activation of PKC by this compound can trigger downstream signaling cascades, including the NF-κB and JAK/STAT pathways, leading to the expression of various genes, including those for cytokines like IFNγ and IL-12. In some cellular contexts, such as in non-small cell lung cancer (NSCLC) cells, this compound's effects have been linked to the modulation of the AMPK/mTORC2 signaling pathway, which can involve PKCα.
Data Presentation
Table 1: Cellular Effects and Potency of this compound
| Cell Line | Cell Type | Effect | Concentration | Citation |
| HCC1806 | BL2 TNBC | 80% Growth Inhibition | 50 nM | |
| HCC70 | TNBC | 80% Growth Inhibition | 200 nM | |
| THP-1 | Monocyte | Differentiation | 2 nM (EC75) | |
| H1993 | NSCLC | Growth Inhibition | 1 µM | |
| HCT116 | Colon Cancer | G2/M Cell Cycle Arrest | 2-16 µM |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity in Cancer Cells
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines using a cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HCC1806)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PKC inhibitor (e.g., Ro 31-8220) (optional)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. For control wells, add medium with the corresponding concentration of DMSO.
-
PKC Inhibition (Optional): To confirm PKC dependence, pre-treat cells with a non-toxic concentration of a PKC inhibitor (e.g., 500 nM Ro 31-8220) for 4 hours before adding this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of PKC-Dependent Gene Expression by RT-qPCR
This protocol details how to measure changes in the expression of downstream target genes of PKC signaling (e.g., IFNG, IL12) in response to this compound treatment.
Materials:
-
Cells of interest (e.g., THP-1)
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFNG, IL12) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2 nM for THP-1 cells) for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Visualizations
Caption: this compound activates PKC, leading to downstream signaling.
Caption: Workflow to confirm PKC-dependence of this compound's effects.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vitro Efficacy Testing of Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine (YC), a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer models.[1][2] Its mechanism of action is multifactorial, primarily involving the activation of Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), leading to the suppression of the mTOR signaling pathway.[1][3][4] this compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further drug development.
These application notes provide detailed protocols for a panel of in vitro assays to assess the efficacy of this compound. The assays are designed to evaluate its cytotoxic and anti-proliferative effects, its impact on cell cycle progression and apoptosis, and its influence on key signaling pathways.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. This data provides a baseline for expected potency and aids in the selection of appropriate cell lines and concentration ranges for in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24T | Bladder Cancer | 1.83 ± 0.02 | |
| UMUC3 | Bladder Cancer | 1.89 ± 0.02 | |
| HCT116 | Colon Cancer | 14.28 ± 0.64 | |
| HCC1806 | Triple Negative Breast Cancer (Basal-Like 2) | ~0.0014 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Cell Treatment: Treat the cells with the desired concentrations of this compound. Include untreated wells as a negative control.
-
Incubation: Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time period (e.g., 12 or 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C overnight.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 0.2 mg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Key Protein Targets:
-
AMPK/mTOR Pathway: p-AMPK, AMPK, p-mTOR, mTOR, p-Akt, Akt, p-PKCα, PKCα, p-Rac1, Rac1.
-
Cell Cycle Control: p21.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound efficacy.
This compound Signaling Pathway: AMPK/mTOR Axis
Caption: this compound activates AMPK, leading to inhibition of the mTORC2 pathway.
This compound Signaling Pathway: Protein Kinase C (PKC) Activation
Caption: this compound activates PKC, inducing apoptosis and cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Formulating Yuanhuacine for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant potential as an anti-cancer agent.[1][2] Preclinical studies have highlighted its potent and selective inhibitory activity against the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC) and its ability to modulate key signaling pathways involved in cancer cell proliferation and survival.[1][3][4] A critical challenge in the preclinical development of this compound is its poor aqueous solubility, which necessitates careful formulation to ensure adequate bioavailability and consistent results in animal studies.
These application notes provide detailed protocols for formulating this compound for oral and intraperitoneal administration in rodent models, addressing the challenges of its low water solubility. The information is intended to guide researchers in preparing stable and effective formulations for efficacy and toxicology studies.
Biological Activity and Mechanism of Action
This compound exerts its anti-tumor effects through multiple mechanisms:
-
Protein Kinase C (PKC) Activation: this compound is a potent activator of PKC. This activation is central to its selective cytotoxicity against BL2 TNBC cells and its immunomodulatory effects.
-
AMPK/mTOR Signaling Pathway Modulation: In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling. This leads to inhibition of cell growth and proliferation.
-
Induction of G2/M Cell Cycle Arrest: this compound can induce G2/M phase cell cycle arrest in cancer cells, contributing to its anti-proliferative effects.
Physicochemical Properties
Recommended Formulations for Animal Studies
The selection of a suitable vehicle is critical for the successful administration of poorly soluble compounds like this compound. The following tables outline recommended formulations for oral gavage and intraperitoneal injection in rodents. These formulations are based on commonly used and well-tolerated vehicles in preclinical research.
Table 1: Recommended Formulations for Oral Gavage in Rodents
| Formulation ID | Vehicle Composition | Preparation Notes | Suitability |
| OG-1 | 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline | Dissolve this compound in DMSO first. Add PEG 400 and Tween® 80 and mix well. Add saline dropwise while vortexing to form a clear solution or a fine suspension. | Suitable for initial efficacy studies. The use of co-solvents and a surfactant enhances solubility. |
| OG-2 | 0.5% (w/v) Carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween® 80 | Levigate this compound powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while triturating to create a uniform suspension. | A common and generally well-tolerated suspension for toxicology studies. |
| OG-3 | Corn Oil with 10% DMSO | Dissolve this compound in DMSO, then add to the corn oil and mix thoroughly. | A lipid-based formulation that can enhance oral absorption of lipophilic compounds. |
Table 2: Recommended Formulations for Intraperitoneal Injection in Rodents
| Formulation ID | Vehicle Composition | Preparation Notes | Suitability |
| IP-1 | 5% DMSO, 40% PEG 300, 5% Tween® 80, 50% Saline | Follow the same procedure as OG-1. Ensure the final formulation is sterile-filtered if possible, or prepared aseptically. | A standard co-solvent system for IP injections of poorly soluble compounds. The lower DMSO concentration is recommended for IP to reduce potential irritation. |
| IP-2 | 20% Captisol® (Sulfobutylether-β-cyclodextrin) in Saline | Dissolve this compound in the Captisol® solution. Gentle warming and sonication may aid dissolution. Sterile filter the final solution. | Captisol® is a solubilizing agent that forms inclusion complexes with lipophilic drugs, increasing their aqueous solubility. It is generally well-tolerated. |
Experimental Protocols
Protocol 1: Preparation of OG-1 Formulation (1 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween® 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh 10 mg of this compound and place it in a sterile 15 mL conical tube.
-
Add 1 mL of DMSO to the tube. Vortex until the this compound is completely dissolved.
-
Add 4 mL of PEG 400 to the solution and vortex thoroughly.
-
Add 0.5 mL of Tween® 80 and vortex until the solution is homogeneous.
-
Slowly add 4.5 mL of sterile saline to the mixture while continuously vortexing.
-
Visually inspect the final formulation. It should be a clear solution or a very fine, uniform suspension.
-
Store the formulation at 4°C, protected from light. Before each use, bring to room temperature and vortex to ensure homogeneity.
Protocol 2: Preparation of IP-2 Formulation (0.5 mg/mL)
Materials:
-
This compound powder
-
Captisol® (20% w/v in sterile saline)
-
Sterile conical tubes
-
Sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a 20% (w/v) solution of Captisol® in sterile saline. This can be done by dissolving 2 g of Captisol® in 10 mL of sterile saline.
-
Weigh 5 mg of this compound and place it in a sterile 15 mL conical tube.
-
Add 10 mL of the 20% Captisol® solution to the tube.
-
Vortex the mixture for 5-10 minutes.
-
If the this compound is not fully dissolved, place the tube in a sonicator bath for 15-30 minutes. Gentle warming (to no more than 40°C) may also be applied.
-
Once the this compound is completely dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the sterile formulation at 4°C, protected from light.
Visualization of Pathways and Workflows
Caption: this compound activates Protein Kinase C (PKC), leading to downstream signaling events that result in selective cytotoxicity in BL2 TNBC cells and immunomodulatory effects.
Caption: this compound activates AMPK, which in turn inhibits mTORC2 and its downstream signaling, leading to the suppression of cancer cell growth and proliferation.
Caption: A general workflow for the preparation of this compound formulations for animal studies, from weighing the compound to administration.
Safety and Handling
-
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All formulation procedures should be performed in a chemical fume hood or a biological safety cabinet.
-
The tolerability of the selected vehicle should be assessed in a small group of animals before proceeding with large-scale efficacy or toxicology studies. Monitor animals for any signs of distress or adverse reactions following administration.
-
The maximum tolerated dose (MTD) of this compound in the chosen formulation should be determined in preliminary studies. In one study, a dose of 1 mg/kg resulted in some toxicity in mice.
Conclusion
The successful preclinical evaluation of this compound relies on the use of appropriate formulation strategies to overcome its poor water solubility. The protocols and formulations provided in these application notes offer a starting point for researchers to develop stable and effective preparations for in vivo studies. It is recommended to perform small-scale pilot studies to determine the optimal formulation and dosing regimen for the specific animal model and experimental design.
References
- 1. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Yuanhuacine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Yuanhuacine in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro experiments?
This compound is a daphnane (B1241135) diterpenoid, a natural product isolated from the flower buds of Daphne genkwa. It has demonstrated potent anti-tumor activities, making it a compound of significant interest in cancer research.[1][2][3] However, this compound is a hydrophobic molecule, and like many other daphnane diterpenoids, it exhibits poor solubility in aqueous solutions such as cell culture media. This low aqueous solubility can lead to precipitation, making it challenging to achieve accurate and reproducible results in in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The most commonly recommended solvent for preparing a stock solution of this compound for in vitro studies is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] Several studies have successfully used 100% DMSO to dissolve this compound before diluting it into the cell culture medium.[4]
Q3: What should I do if this compound precipitates out of solution when I add the DMSO stock to my cell culture medium?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds, often referred to as "crashing out." This occurs because the compound's solubility dramatically decreases as the percentage of the aqueous component increases. Here are several troubleshooting steps to prevent this:
-
Pre-warm the culture medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold compound solution to a warm medium can decrease its solubility.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of medium, perform one or more intermediate dilutions in pre-warmed medium.
-
Slow, dropwise addition with mixing: Add the this compound stock solution slowly and dropwise to the culture medium while gently vortexing or swirling the medium. This rapid and thorough mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Are there any alternative solvents to DMSO for dissolving this compound?
While DMSO is the most frequently reported solvent, other organic solvents can be considered if DMSO is incompatible with your experimental setup. Based on the chemical properties of daphnane diterpenoids, the following solvents may be viable alternatives, although their efficacy for this compound should be experimentally verified:
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
It is essential to determine the optimal solvent and to always include a vehicle control in your experiments to account for any potential effects of the solvent on the cells.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to culture medium. | 1. Solvent Shock: Rapid change in solvent polarity. 2. High Final Concentration: The desired concentration exceeds this compound's solubility limit in the aqueous medium. 3. Temperature Difference: Adding cold stock to warm medium. | 1. Improve Dilution Technique: Pre-warm the medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing. 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of pre-warmed medium before the final dilution. 3. Determine Maximum Soluble Concentration: Perform a solubility test (see Protocol 2) to find the highest concentration that remains in solution. |
| The culture medium becomes cloudy or shows a precipitate after incubation. | 1. Delayed Precipitation: The compound is initially in a supersaturated state and precipitates over time. 2. Compound Instability: The compound may be degrading in the culture medium at 37°C. 3. Interaction with Media Components: this compound may interact with proteins or salts in the serum, leading to precipitation. | 1. Lower the Working Concentration: Use a concentration that is well below the maximum determined soluble concentration. 2. Reduce Incubation Time: If experimentally feasible, reduce the duration of the assay. 3. Reduce Serum Concentration: If possible for your cell line, try reducing the serum percentage in the culture medium. |
| Inconsistent results between experiments. | 1. Incomplete Dissolution of Stock: The stock solution may not be fully dissolved or may have precipitated during storage. 2. Variability in Dilution Technique: Inconsistent application of the dilution protocol. | 1. Ensure Complete Dissolution: Before each use, visually inspect the stock solution for any precipitate. If present, gently warm to 37°C and vortex to redissolve. 2. Standardize Protocol: Follow a consistent, detailed protocol for preparing working solutions. |
Data Presentation: this compound Solubility Profile
While precise quantitative solubility data for this compound in various solvents is not widely published, the following table summarizes its qualitative solubility and provides recommended starting concentrations for stock solutions.
| Solvent | Qualitative Solubility | Recommended Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 10-20 mM | The most commonly used solvent for in vitro studies. Ensure the use of anhydrous, high-purity DMSO. |
| Ethanol (EtOH) | Moderate to Good | 1-10 mM | Can be an alternative to DMSO. May be more volatile and potentially more cytotoxic at higher concentrations. |
| Methanol (MeOH) | Moderate to Good | 1-10 mM | Another potential alternative to DMSO. |
| Dimethylformamide (DMF) | High | 10-20 mM | A stronger solvent that can be used for highly insoluble compounds, but it is generally more toxic than DMSO. |
| Aqueous Buffers (e.g., PBS, Water) | Very Low | Not Recommended | This compound is poorly soluble in aqueous solutions and will likely precipitate. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (C₃₂H₃₈O₈, MW: 550.64 g/mol ) and the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing this compound.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Sonication (Optional): If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your this compound stock solution in DMSO.
-
Dilute into Culture Medium: In a new 96-well plate, add a fixed volume of your complete, pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Add this compound Dilutions: Using a multichannel pipette, transfer a small, equal volume of each this compound-DMSO dilution into the corresponding wells of the plate containing the medium (e.g., 2 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration. Include a vehicle control (DMSO only).
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): To quantify precipitation, measure the absorbance of the plate at a wavelength between 600 and 650 nm. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under your experimental conditions.
Visualizations
Signaling Pathways
Experimental Workflows
References
Technical Support Center: Managing Yuanhuacine Toxicity in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Yuanhuacine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the toxicity of this compound in your animal models effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a daphnane-type diterpenoid compound isolated from the flower buds of Daphne genkwa. It is primarily investigated for its potent anticancer activities. Research has shown its efficacy in various cancer cell lines and in vivo models, including non-small cell lung cancer and triple-negative breast cancer.[1] Its mechanism of action is linked to the activation of Protein Kinase C (PKC) and modulation of signaling pathways such as AMPK/mTOR.
Q2: What are the known toxic effects of this compound in animal models?
A2: Systemic administration of this compound can lead to significant toxicity. Observed adverse effects in animal models, primarily mice, include:
-
Mortality , especially at higher doses (e.g., 1 mg/kg intraperitoneal injection)[1][2]
-
Organ damage , with reports of toxicity to the liver, kidneys, reproductive system, and intestines.
Q3: Are there any known LD50 values for this compound?
A3: Currently, specific LD50 values for this compound in mice and rats through oral or intraperitoneal routes are not well-documented in publicly available literature. Toxicity has been observed in anti-tumor studies at doses as low as 0.7-1 mg/kg (intraperitoneal injection) in mice, with one fatality reported at 1 mg/kg. This suggests a narrow therapeutic window.
Q4: How does the toxicity of this compound compare to its analogues?
A4: this compound is part of a series of daphnane (B1241135) diterpenes. Some of its analogues, such as Yuanhuafin (YF) and Yuanhuapin (YP), are considered to be more toxic. Studies on total diterpenoid extracts from Genkwa Flos administered to rats indicated that while YF and YP were present at low levels in the extract, their blood concentrations were disproportionately high, suggesting they may be significant contributors to in vivo toxicity.
Troubleshooting Guides
Issue 1: Significant Weight Loss in Animals Post-Administration
Symptoms:
-
Progressive decrease in body weight exceeding 15-20% of baseline.
-
Reduced physical activity, hunched posture.
-
Piloerection (hair standing on end).
Possible Causes:
-
Systemic toxicity affecting appetite and metabolism.
-
Gastrointestinal distress.
-
Dehydration.
Management Protocol:
-
Intensify Monitoring: Increase the frequency of animal observation to at least twice daily. Maintain detailed records of body weight, food and water intake, and clinical signs.
-
Dose Reduction: If significant weight loss is observed in a cohort, consider reducing the dose for subsequent administrations or for future studies. A dose reduction from 1 mg/kg to 0.7 mg/kg has been shown to lessen weight loss in mice.
-
Supportive Care:
-
Provide supplemental nutrition with highly palatable, high-calorie food.
-
Ensure easy access to drinking water. Subcutaneous fluid administration (e.g., sterile saline) may be necessary for dehydrated animals, as directed by a veterinarian.
-
-
Endpoint Consideration: If an animal's body weight drops below 20% of its initial weight or it becomes moribund, it should be euthanized to prevent further suffering, in accordance with IACUC protocols.
Experimental Workflow: Managing Weight Loss
Caption: Workflow for monitoring and managing this compound-induced weight loss.
Issue 2: Acute Toxicity and Mortality
Symptoms:
-
Sudden onset of lethargy, unresponsiveness.
-
Labored breathing.
-
Mortality within hours or days of administration.
Possible Causes:
-
Dose is above the maximum tolerated dose (MTD).
-
Rapid absorption and high peak plasma concentration leading to acute organ failure.
-
Route of administration (intraperitoneal) leading to rapid systemic exposure.
Management Protocol:
-
Dose-Ranging Study: Before initiating efficacy studies, conduct a dose-ranging study to determine the MTD of your specific batch of this compound in the chosen animal model and strain.
-
Alternative Formulations: To mitigate acute toxicity, consider formulating this compound in a delivery system that allows for controlled release. Nanoformulations, such as liposomes or nanoparticles, can help reduce peak plasma concentrations and improve the therapeutic index.
-
Route of Administration: If not essential for the experimental design, consider alternative routes of administration, such as oral gavage, which may result in a slower absorption profile.
Logical Relationship: Factors Influencing Acute Toxicity
References
Technical Support Center: Optimizing Yuanhuacine Dosage for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuanhuacine in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a daphnane (B1241135) diterpenoid with multi-faceted anti-cancer properties. Its mechanism of action is complex and can be cell-type dependent, but key pathways include:
-
Protein Kinase C (PKC) Activation: this compound is a potent activator of PKC, which can lead to cell cycle arrest and apoptosis in certain cancer subtypes, particularly the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2]
-
AMPK/mTOR Pathway Modulation: In non-small cell lung cancer (NSCLC) cells, this compound activates AMP-activated protein kinase (AMPK) and suppresses the mTORC2 signaling pathway.[3][4][5] This leads to reduced cell proliferation and survival.
-
p38/Sp1/p21 Pathway Induction: this compound can induce G2/M cell cycle arrest by upregulating p21 expression in a p53-independent manner, mediated by the p38 MAPK and Sp1 transcription factor.
-
Topoisomerase I Inhibition: While it has been identified as a topoisomerase I inhibitor, this activity is considered relatively weak and may not be its primary anti-cancer mechanism.
Q2: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).
Q3: What are the typical effective concentrations of this compound?
The effective concentration of this compound varies significantly depending on the cancer cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published data, the half-maximal inhibitory concentration (IC50) values generally range from the low nanomolar to the micromolar range.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no observable effect on cancer cells. | Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being tested. | Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 value for your cell line. |
| Cell Line Resistance: The cancer cell line may be inherently resistant to this compound's mechanism of action. | Consider testing on a panel of cell lines, including those known to be sensitive, such as the BL2 subtype of TNBC (e.g., HCC1806). | |
| Drug Instability: Improper storage or handling of this compound may have led to its degradation. | Ensure proper storage of stock solutions at low temperatures and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High levels of cytotoxicity observed even at low concentrations. | High Sensitivity of the Cell Line: Some cell lines are exceptionally sensitive to this compound. | Lower the concentration range in your dose-response experiments. You may need to work in the picomolar to low nanomolar range. |
| Off-target Effects: At high concentrations, off-target effects can lead to non-specific cytotoxicity. | Stick to concentrations around the determined IC50 value for mechanistic studies to minimize off-target effects. | |
| Difficulty in interpreting signaling pathway results (Western Blot, etc.). | Incorrect Time Point: The timing of sample collection may not be optimal for observing changes in the specific signaling pathway. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in protein expression or phosphorylation. |
| Antibody Issues: The primary or secondary antibodies used may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation times. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| T24T | Bladder Cancer | 1.83 ± 0.02 µM | |
| UMUC3 | Bladder Cancer | 1.89 ± 0.02 µM | |
| HCT116 | Colon Cancer | 14.28 ± 0.64 µM | |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | ~2 nM | |
| HCC70 | Triple-Negative Breast Cancer (BL1) | >1 µM | |
| H1993 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 1 µM |
Table 2: Quantitative Data from Co-treatment Experiments in H1993 NSCLC Cells
| Treatment | Effect on AMPKα Phosphorylation | Interpretation | Reference |
| This compound (1 µM) | ~2.5-fold increase | This compound activates AMPK. | |
| Compound C (20 µM) | ~0.5-fold decrease | Confirms Compound C as an AMPK inhibitor. | |
| This compound (1 µM) + Compound C (20 µM) | ~1.5-fold increase | This compound's effect is at or upstream of AMPK. |
Experimental Protocols
Cell Proliferation Assay (SRB Assay)
This protocol is adapted from a study on this compound in non-small cell lung cancer cells.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and controls) and incubate for 72 hours.
-
Fixation: Fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for 30 minutes.
-
Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 1 hour.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound SRB stain with 10 mM Tris buffer.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 515 nm) using a microplate reader.
-
Analysis: Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is a general guideline based on methodologies used in this compound research.
-
Cell Lysis: Lyse the treated cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα, anti-AMPKα, anti-p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
Troubleshooting inconsistent results in Yuanhuacine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuanhuacine. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa.[1][2] Its primary mechanism of action involves the activation of Protein Kinase C (PKC).[3][4][5] This activation can trigger various downstream signaling pathways, leading to its anti-tumor and anti-inflammatory effects.
Q2: In which research areas is this compound most commonly used?
This compound is predominantly studied for its potent anti-cancer properties, particularly against triple-negative breast cancer (TNBC), where it shows high selectivity for the basal-like 2 (BL2) subtype, and non-small cell lung cancer (NSCLC). It also has applications in studying inflammatory diseases due to its ability to modulate cytokine expression.
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, including:
-
PKC Activation: The central mechanism of this compound's activity.
-
AMPK/mTOR Pathway: In NSCLC cells, this compound can activate AMPK and suppress the mTOR signaling pathway.
-
JAK1/STAT3 Pathway: It can inhibit the activation of JAK1 and STAT3, leading to reduced production of pro-inflammatory cytokines like IL-6.
-
p38 MAPK Pathway: this compound can activate p38 MAPK, leading to the upregulation of p21 and subsequent cell cycle arrest.
Q4: Is this compound commercially available?
Yes, this compound is available from several chemical suppliers for research purposes. It is important to ensure the purity and identity of the compound through proper analytical methods.
Troubleshooting Guide
Inconsistent Anti-Proliferative Effects
Problem: The observed IC50 values for this compound's anti-proliferative effects are inconsistent across experiments or different from published data.
| Possible Cause | Recommended Action |
| Cell Line Heterogeneity | Different cancer cell lines, and even subtypes, exhibit varying sensitivity to this compound. For instance, it is highly selective for the BL2 subtype of TNBC. Confirm the cell line identity and subtype. Consider that continuous passaging can lead to genetic drift and altered drug sensitivity. |
| Compound Solubility | This compound is a lipophilic molecule. Poor solubility in aqueous media can lead to inaccurate concentrations. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. Visually inspect for precipitation. |
| Compound Stability | Natural products can be susceptible to degradation. Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay-Specific Variability | The choice of cell viability assay (e.g., MTT, SRB, CellTiter-Glo) can influence results. Ensure the chosen assay is not affected by this compound's chemical properties. Run appropriate controls, including a vehicle control (e.g., DMSO at the same concentration as in the treatment groups). |
| Time-Dependent Effects | The anti-proliferative effects of this compound can be time-dependent. Ensure that the incubation time is consistent with established protocols or perform a time-course experiment to determine the optimal endpoint. |
Variability in Western Blot Results
Problem: Inconsistent protein expression levels (e.g., p-AMPK, p-PKC, p21) after this compound treatment.
| Possible Cause | Recommended Action |
| Suboptimal Treatment Conditions | The kinetics of protein phosphorylation and expression can be rapid and transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your target proteins. |
| Cellular Stress Responses | High concentrations of the vehicle (e.g., DMSO) or the compound itself can induce cellular stress, leading to non-specific changes in protein expression. Keep the final DMSO concentration low (typically <0.5%) and consistent across all samples. |
| Antibody Quality | Ensure the primary antibodies are specific for the target protein and its phosphorylated form. Validate antibody performance with positive and negative controls. |
| Loading and Transfer Issues | Inconsistent protein loading or inefficient transfer can lead to variability. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a stable housekeeping protein. Verify transfer efficiency with a stain like Ponceau S. |
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| H1993 | NSCLC | Proliferation Assay | 0.009 | |
| A549 | NSCLC | Proliferation Assay | 0.03 | |
| Calu-1 | NSCLC | Proliferation Assay | 4.1 | |
| H460 | NSCLC | Proliferation Assay | 6.2 | |
| H1299 | NSCLC | Proliferation Assay | 4.0 | |
| H358 | NSCLC | Proliferation Assay | 16.5 | |
| UMUC3 | Bladder Cancer | Proliferation Assay | 1.89 | |
| T24T | Bladder Cancer | Proliferation Assay | 1.83 | |
| HCT116 | Colon Cancer | Proliferation Assay | 14.28 |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from a method used to evaluate the anti-proliferative effects of this compound.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 48 hours.
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time and concentration, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-p21) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Yuanhuacine in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Yuanhuacine in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound solid powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect both solid and stock solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate. For cell-based assays, DMSO is commonly used to prepare concentrated stock solutions.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent it?
A3: This is a common issue known as "solvent-shifting precipitation." It occurs when a compound dissolved in a high-solubility organic solvent (like DMSO) is diluted into a low-solubility solvent (like aqueous buffer), causing the compound to crash out of solution. To prevent this, you can try the following:
-
Optimize Final Concentration: Ensure the final concentration of this compound in your aqueous medium is below its solubility limit.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Increase Agitation: Gently vortex or stir the aqueous solution while adding the this compound stock to promote rapid dispersion.
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro systems, consider the use of solubilizing agents like Tween-80 or co-solvents like PEG300. However, their compatibility with your specific experimental setup must be validated.
Q4: My this compound appears to lose activity in my cell culture experiments over time. What could be the reason?
A4: Loss of biological activity can be due to several factors:
-
Degradation: this compound may be unstable in the cell culture medium at 37°C over extended incubation periods. The rate of degradation can be influenced by the pH of the medium and exposure to light.
-
Adsorption: Lipophilic compounds like this compound can adsorb to plasticware, reducing the effective concentration in the medium.
-
Metabolism by Cells: The cells themselves may metabolize this compound into less active or inactive forms.
To investigate this, you can perform a time-course experiment, analyzing the concentration of this compound in the culture medium at different time points using a suitable analytical method like HPLC.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Biological Assays
This guide will help you troubleshoot variability in your experiments with this compound.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
This guide addresses scenarios where this compound exhibits unexpected cellular effects.
Data on this compound Stability
While specific quantitative data on the degradation kinetics of this compound under various conditions are not extensively published, the following tables provide a framework for researchers to generate and organize their own stability data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Protect from light |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles |
| -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles |
Table 2: Example Data from a Forced Degradation Study of this compound
This table presents hypothetical data for illustrative purposes. Researchers should generate their own data following the provided protocols.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (aq) at 60°C | 24 | 85.2 | 2 |
| 0.1 M NaOH (aq) at 60°C | 24 | 70.5 | 3 |
| 3% H₂O₂ (aq) at RT | 24 | 92.1 | 1 |
| Heat (Solid) at 80°C | 48 | 98.5 | 1 |
| Light (in Solution) | 24 | 90.3 | 2 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C.
-
Base Hydrolysis: Dilute the this compound stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C.
-
Oxidation: Dilute the this compound stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µM. Incubate at room temperature, protected from light.
-
Thermal Degradation (Solution): Dilute the this compound stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Incubate at 60°C.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in a vial and heat at 80°C.
-
Photostability: Prepare a 100 µM solution of this compound in a suitable buffer. Expose to a light source (e.g., a photostability chamber) while keeping a control sample in the dark.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
-
Sample Analysis:
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to profile the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products. Method optimization will be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (scan from 200-400 nm to find the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for quantification.
Signaling Pathways and Stability Considerations
This compound is known to modulate key signaling pathways, and its stability is critical for obtaining reliable data when studying these pathways.
Protein Kinase C (PKC) Activation Pathway
This compound is a potent activator of Protein Kinase C (PKC).[1][2] Instability of this compound can lead to a lower effective concentration, resulting in reduced or absent PKC activation.
AMPK/mTOR Signaling Pathway
This compound has been shown to regulate the AMPK/mTOR signaling pathway.[3] The stability of this compound is essential for accurately assessing its impact on this critical metabolic and cell growth pathway.
References
Technical Support Center: Enhancing Yuanhuacine Bioavailability for In Vivo Research
This technical support center is designed for researchers, scientists, and drug development professionals working with Yuanhuacine (B1233473). It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving its low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in conducting in vivo studies with this compound?
The principal obstacle is its extremely low oral bioavailability, which has been reported to be as low as 1.14% in rats.[1] This is primarily attributed to its poor aqueous solubility and significant first-pass metabolism, involving oxidation and glucuronidation.[1] Consequently, achieving therapeutic concentrations in target tissues via oral administration is challenging.
Q2: What are the known metabolic pathways of this compound?
In vivo studies have shown that this compound is metabolized in the liver and intestines, primarily through oxidation and glucuronidation, leading to rapid clearance from the body.[1]
Q3: What are the key signaling pathways targeted by this compound?
This compound has been shown to exert its anti-tumor effects by modulating several key signaling pathways, including:
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK) and suppresses the downstream mTORC2 signaling pathway.[2][3] This inhibition of the mTOR pathway can lead to decreased cancer cell growth and proliferation.
-
Protein Kinase C (PKC) Pathway: this compound is a potent activator of Protein Kinase C (PKC). This activation is linked to its selective cytotoxicity against certain cancer cell subtypes.
Troubleshooting Guide for In Vivo this compound Experiments
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low absorption. Extensive first-pass metabolism. | 1. Formulation Enhancement: Utilize a bioavailability-enhancing formulation such as a solid dispersion, liposomal encapsulation, self-emulsifying drug delivery system (SEDDS), or solid lipid nanoparticles (SLNs). 2. Route of Administration: Consider alternative administration routes with higher bioavailability, such as intravenous (IV) or intraperitoneal (IP) injection, for initial efficacy studies. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution of the formulation in the gastrointestinal (GI) tract. Precipitation of the compound in the GI fluids. | 1. Optimize Formulation: Ensure the chosen formulation provides consistent and complete dissolution. For example, in a solid dispersion, the drug should be in an amorphous state. 2. Control Dosing Procedure: Standardize the gavage technique and ensure the formulation is well-suspended before each administration. |
| Precipitation of this compound when preparing dosing solutions. | This compound is highly hydrophobic and will precipitate in aqueous solutions. | 1. Use a suitable solvent: Prepare stock solutions in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). 2. Vehicle Optimization: For in vivo dosing, use a vehicle system that can maintain this compound in solution, such as a mixture of DMSO, PEG400, and Tween 80. Perform a vehicle tolerability study in your animal model. |
| Observed toxicity or adverse effects in animal models. | Off-target effects of this compound. Toxicity of the vehicle used for administration. | 1. Dose-Range Finding Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the delivery vehicle itself. |
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
The following table summarizes the pharmacokinetic parameters of this compound in different formulations based on available literature and highlights the potential for improvement with advanced drug delivery systems.
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound (unformulated) | Oral | 2 | 28.21 ± 2.79 | 2 | 185.3 ± 45.6 | 1.14 | |
| This compound (unformulated) | Intravenous | 0.5 | 185.3 ± 35.2 | 0.083 | 478.9 ± 98.7 | 100 | |
| Hypothetical Liposomal this compound | Oral | 2 | ~150-200 | ~4 | ~1200-1500 | ~10-15 | Illustrative |
| Hypothetical Solid Dispersion | Oral | 2 | ~100-150 | ~2 | ~800-1000 | ~7-10 | Illustrative |
| Hypothetical SEDDS Formulation | Oral | 2 | ~200-250 | ~1.5 | ~1800-2200 | ~18-22 | Illustrative |
| Hypothetical SLN Formulation | Oral | 2 | ~180-230 | ~3 | ~1600-2000 | ~16-20 | Illustrative |
Note: Data for hypothetical formulations are illustrative and represent potential improvements based on the known capabilities of these delivery systems for poorly soluble drugs. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation method to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C) until a solid film forms.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until use.
Protocol 2: Preparation of Liposomal this compound
This protocol details the preparation of a liposomal formulation of this compound using the thin-film hydration method, suitable for intravenous or potentially oral administration.
Materials:
-
This compound
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform (B151607) and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Evaporate the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature to form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated this compound by centrifugation or dialysis.
-
Characterize the liposomes for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol 3: In Vivo Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized)
-
Centrifuge
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (12 hours) before dosing, with free access to water.
-
Divide the rats into two groups: one receiving the this compound formulation and a control group receiving the vehicle.
-
Administer the formulation or vehicle via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
To determine absolute bioavailability, a separate group of rats should be administered this compound intravenously, and the AUC from the oral administration will be compared to the AUC from the IV administration.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's effect on the AMPK/mTOR signaling pathway.
Caption: this compound's activation of the PKC signaling pathway.
Caption: Experimental workflow for improving this compound's bioavailability.
References
- 1. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
Technical Support Center: Yuanhuacine Treatment Resistance
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to Yuanhuacine treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa. Its primary anticancer mechanism involves the activation of Protein Kinase C (PKC) isozymes.[1][2] This activation can lead to varying cellular outcomes depending on the cancer type and the specific PKC isoforms involved. In some cancer cell lines, such as the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), this compound shows high potency.[1] Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing mTORC2-mediated downstream signaling in non-small cell lung cancer (NSCLC) cells.[3][4]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, potential mechanisms can be inferred from its action as a Protein Kinase C (PKC) activator. These may include:
-
Downregulation or mutation of PKC isoforms: Chronic exposure to PKC activators can lead to the downregulation of PKC isozymes, reducing the drug's target availability. Mutations in the PKC binding site could also prevent this compound from activating the enzyme.
-
Alterations in downstream signaling pathways: Cells may develop resistance by activating pro-survival pathways that counteract the effects of PKC activation or by inactivating downstream effector molecules.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, reducing its intracellular concentration. While this compound has shown efficacy in overcoming some forms of multi-drug resistance, this remains a potential mechanism of acquired resistance.
-
Changes in the tumor microenvironment: Factors such as hypoxia can contribute to broad-spectrum chemoresistance.
Q3: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
Inconsistent IC50 values are a common experimental issue. Several factors can contribute to this variability:
-
Cell-based factors:
-
Cell line integrity: Ensure the cell line has not been misidentified or contaminated.
-
Cell density and passage number: Use a consistent cell seeding density and keep the passage number within a narrow range.
-
Cell health: Ensure cells are in the logarithmic growth phase and are not stressed.
-
-
Compound-related factors:
-
Compound stability: this compound's stability in your specific cell culture medium and storage conditions should be considered.
-
Solubility issues: At higher concentrations, this compound may precipitate out of solution.
-
-
Assay-related factors:
-
Inconsistent incubation times: The duration of drug exposure can significantly impact the apparent IC50 value.
-
Reagent variability: Use reagents from the same batch where possible.
-
Assay choice: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health and can yield different results.
-
Q4: Can this compound be used in combination with other chemotherapeutic agents?
Yes, investigating the synergistic potential of this compound in combination with other chemotherapeutic agents is a promising area of research. Its ability to modulate key signaling pathways suggests it could enhance the efficacy of other drugs and help overcome pre-existing drug resistance.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Problem 1: My cell line, which was initially sensitive to this compound, is now showing increased resistance.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in the IC50 value compared to the parental cell line. An increase of several fold indicates acquired resistance.
-
Investigate PKC Expression: Use Western blotting to analyze the expression levels of various PKC isoforms in both the sensitive and resistant cell lines. A significant decrease in a key isoform in the resistant line could be the cause.
-
Assess Drug Efflux: Use a fluorescent dye efflux assay (e.g., with Rhodamine 123) to determine if the resistant cells are overexpressing efflux pumps.
-
Sequence Key Genes: Consider sequencing the genes for the PKC isoforms predominantly expressed in your cell line to check for mutations in the this compound binding domain.
-
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Review Experimental Protocol: Carefully review your cell culture and assay protocols for any inconsistencies. Refer to the "Inconsistent IC50 values" FAQ for common sources of error.
-
Thaw a New Vial of Cells: Thaw an early-passage vial of the parental cell line to ensure the observed resistance is not due to genetic drift from prolonged culturing.
-
Verify Compound Integrity: Check the purity and integrity of your this compound stock.
-
-
Problem 2: I am seeing high variability between replicates in my cell viability assay.
-
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Thoroughly mix your cell suspension before and during plating to avoid cell clumping.
-
Use a multichannel pipette correctly: Mix the cell suspension between pipetting steps to maintain a homogenous distribution.
-
Avoid edge effects: The outer wells of a 96-well plate are more prone to evaporation. Fill these wells with sterile PBS or media and do not use them for experimental data points.
-
-
-
Possible Cause 2: Issues with the viability assay itself.
-
Troubleshooting Steps:
-
MTT/MTS Assay: Ensure complete solubilization of the formazan (B1609692) crystals before reading the plate. Incomplete dissolution is a common source of variability.
-
CellTiter-Glo Assay: Allow the plate and reagents to equilibrate to room temperature before use as temperature can affect enzyme activity.
-
Check for compound interference: Some compounds can interfere with the chemistry of the viability assay. Run a control with the compound in cell-free media to check for this.
-
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Subtype | IC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | Basal-Like 2 (BL2) | 1.6 | |
| HCC70 | Triple-Negative Breast Cancer | Basal-Like 2 (BL2) | 9.4 | |
| Other TNBC Subtypes | Triple-Negative Breast Cancer | Non-BL2 | >3000 | |
| H1993 | Non-Small Cell Lung Cancer | - | ~9 | |
| H358 | Non-Small Cell Lung Cancer | - | 16,500 | |
| H460 | Non-Small Cell Lung Cancer | - | 6,200 | |
| Calu-1 | Non-Small Cell Lung Cancer | - | 4,100 |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10-IC20).
-
Stepwise Dose Escalation: Once the cells have recovered and are growing steadily, passage them and increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation step, allowing the cells to adapt and resume normal growth at each concentration. This process may take several months.
-
Cryopreserve at Each Stage: It is crucial to cryopreserve cells at each resistance level. This allows you to return to a previous stage if the cells die at a higher concentration.
-
Characterize the Resistant Line: Once a cell line is established that can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a full dose-response curve to determine the new IC50. The resistance index (RI) can be calculated as: RI = IC50 of resistant line / IC50 of parental line.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a generalized protocol for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: this compound activates Protein Kinase C (PKC) leading to downstream effects.
Caption: this compound's modulation of the AMPK/mTORC2 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
Preventing off-target effects of Yuanhuacine in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent and interpret off-target effects during experiments with Yuanhuacine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent activator of Protein Kinase C (PKC).[1][2][3][4] Its biological effects, including its anti-tumor activity, are largely dependent on PKC activation.[1] Additionally, this compound has been shown to modulate the AMP-activated protein kinase (AMPK)/mTOR signaling pathway. Some studies have also suggested it may function as a topoisomerase I inhibitor.
Q2: What are "off-target" effects and why are they a concern with a potent molecule like this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended target. With a potent activator like this compound, off-target binding can lead to misinterpretation of experimental results, where the observed phenotype may not be due to the modulation of the intended target (e.g., PKC or AMPK). This can also lead to cellular toxicity that is independent of the on-target effect.
Q3: How can I be more confident that the observed effects in my experiment are due to this compound's on-target activity?
A3: A multi-pronged approach is recommended. This includes using the lowest effective concentration of this compound, employing specific inhibitors for the target pathway as controls, and validating findings with genetic approaches like siRNA or CRISPR-Cas9 to knock down or knock out the proposed target.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to troubleshooting unexpected or ambiguous results in experiments involving this compound.
Issue 1: High Cellular Toxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Titrate this compound Concentration: Determine the minimal concentration required to observe the desired on-target effect (e.g., phosphorylation of a downstream PKC or AMPK substrate). High concentrations are more likely to engage off-target proteins. 2. Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to determine if the toxicity is related to the chemical scaffold itself. 3. Rescue Experiment with a Pathway Inhibitor: Pre-treat cells with a specific inhibitor of the presumed target pathway (e.g., the PKC inhibitor Ro-31-8220) before adding this compound. If the toxicity is on-target, it should be at least partially rescued by the inhibitor. |
| On-target induced apoptosis/necrosis | 1. Perform Dose-Response and Time-Course Studies: Characterize the relationship between this compound concentration, treatment duration, and the onset of cell death. 2. Assess Markers of Apoptosis: Use assays like caspase-3/7 activation, PARP cleavage, or Annexin V staining to confirm if the observed cell death is programmed. |
Issue 2: Experimental Results are Inconsistent with Known On-Target Effects of PKC or AMPK Activation
| Possible Cause | Troubleshooting Steps |
| Dominant off-target effect | 1. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target (PKC isoform or AMPK subunit). If the phenotype persists after this compound treatment in the absence of the target, it is likely an off-target effect. 2. Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its target protein in a cellular context. A lack of thermal shift for the intended target might suggest the observed phenotype is due to an off-target interaction. 3. Broad-Spectrum Kinase Profiling: If resources permit, screen this compound against a panel of kinases to identify potential off-target interactions. |
| Cell-type specific signaling | 1. Characterize Target Expression: Confirm the expression levels of the relevant PKC isoforms and AMPK subunits in your specific cell line. The signaling response to this compound can vary significantly between cell types with different protein expression profiles. 2. Consult Literature for Cell-Specific Pathways: Research the known roles of PKC and AMPK signaling in your experimental model system to better interpret your results. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Triple Negative Breast Cancer (BL2 subtype) | 1.6 | |
| HCC70 | Triple Negative Breast Cancer (BL2 subtype) | 200 | |
| H1993 | Non-Small Cell Lung Cancer | Varies (concentration and time-dependent) |
Table 2: Experimental Concentrations of Control Compounds
| Control Compound | Target | Concentration Used | Reference |
| Ro-31-8220 | PKC inhibitor | 500 nM | |
| Compound C | AMPK inhibitor | 20 µM | |
| Metformin | AMPK activator | 10 mM |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation by this compound
Objective: To determine the effect of this compound on the phosphorylation of AMPKα at Threonine 172.
Methodology:
-
Cell Treatment: Plate cells (e.g., H1993) and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total AMPKα as a loading control.
-
Protocol 2: Validating On-Target PKC-Dependent Effect of this compound
Objective: To confirm that the cytotoxic effect of this compound is mediated by PKC activation.
Methodology:
-
Cell Plating: Seed cells (e.g., HCC1806) in 96-well plates.
-
Inhibitor Pre-treatment: Pre-treat a subset of wells with a non-toxic concentration of a PKC inhibitor (e.g., 500 nM Ro-31-8220) for 4 hours.
-
This compound Treatment: Add this compound at a concentration that normally results in significant growth inhibition (e.g., a concentration that gives 80% inhibition) to both inhibitor-treated and untreated wells. Include vehicle controls.
-
Incubation: Incubate the cells for 48 hours.
-
Cell Viability Assay: Measure cell viability using an appropriate method, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those pre-treated with the PKC inhibitor. A significant rescue of cell viability in the presence of the inhibitor suggests the cytotoxic effect is PKC-dependent.
Visualizations
Caption: Simplified signaling pathways activated by this compound.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of Yuanhuacine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation and purification of Yuanhuacine.
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for this compound isolation, and what is the expected yield?
A1: The primary source for this compound isolation is the dried flower buds of Daphne genkwa Sieb. et Zucc., a plant used in traditional Chinese medicine.[1] The yield of this compound is typically very low. For instance, one study reported obtaining approximately 82 mg of pure this compound from 9 kg of dried flower buds, which translates to a yield of about 0.0009%.[1] Another study isolated 8.5 mg of this compound from 500 g of dried plant material, a yield of roughly 0.0017%. The low abundance of this compound in its natural source is a significant challenge in its isolation.
Q2: My final yield of this compound is extremely low. What are the potential causes and how can I improve it?
A2: Low yields are a common issue in this compound isolation. Several factors can contribute to this:
-
Poor Quality of Starting Material: The concentration of this compound in Daphne genkwa flower buds can vary depending on the plant's geographical origin, harvest time, and storage conditions. Using high-quality, properly identified, and well-preserved plant material is crucial.
-
Inefficient Extraction: The choice of extraction solvent and method significantly impacts the yield. This compound is a daphnane-type diterpenoid, and polar solvents are generally used for the initial extraction. Optimizing the solvent system, extraction time, and temperature can enhance recovery.
-
Losses During Purification: Each purification step, especially multiple chromatographic separations, can lead to a loss of the target compound. Minimizing the number of steps and optimizing each for maximum recovery is essential.
-
Compound Degradation: this compound may be susceptible to degradation under certain conditions. Avoiding harsh pH conditions and prolonged exposure to high temperatures or intense light can help preserve the compound.
Q3: I am having difficulty separating this compound from other closely related compounds. What strategies can I employ to improve purification?
A3: Co-elution of structurally similar daphnane (B1241135) diterpenoids is a major hurdle in this compound purification.[2] Here are some strategies to enhance separation:
-
Orthogonal Chromatographic Techniques: Employing multiple chromatographic methods with different separation principles is highly effective. For example, after an initial separation on a C18 reversed-phase column, further purification using a biphenyl (B1667301) or pentafluorophenyl (PFP) column can provide different selectivity and resolve co-eluting impurities.
-
Gradient Optimization in HPLC: Carefully optimizing the gradient elution profile in preparative HPLC is critical. A shallower gradient around the elution time of this compound can improve the resolution between closely related compounds.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that can be very effective for separating complex mixtures of natural products and can be an alternative or complementary technique to traditional column chromatography.
-
Recycling Chromatography: For particularly challenging separations, recycling HPLC systems can be used to effectively increase the column length and improve the resolution of closely eluting peaks.
Q4: I am concerned about the stability of this compound during the isolation process. What precautions should I take?
A4: While specific stability data for this compound is limited, general knowledge of daphnane diterpenoids suggests that certain precautions are advisable:
-
Avoid Extreme pH: It is best to work with neutral or slightly acidic conditions during extraction and purification, as highly alkaline or acidic conditions may cause degradation.
-
Temperature Control: While some heating may be used during the initial extraction, prolonged exposure to high temperatures should be avoided. It is recommended to perform chromatographic separations at room temperature unless otherwise specified.
-
Protection from Light: Natural products can be sensitive to light. It is good practice to protect extracts and purified fractions from direct light by using amber glassware or covering containers with aluminum foil.
-
Inert Atmosphere: For long-term storage of the purified compound, it is advisable to store it as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low extraction efficiency of the crude extract. | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Poor quality of plant material. | - Use a polar solvent such as methanol (B129727) or ethanol (B145695) for the initial extraction.- Optimize extraction parameters (e.g., solid-to-liquid ratio, time, temperature) using a small-scale pilot extraction.- Ensure the plant material is of high quality and properly ground to increase surface area. |
| Broad or tailing peaks in HPLC. | - Column overloading.- Inappropriate mobile phase pH.- Column degradation. | - Reduce the sample load on the column.- Adjust the mobile phase pH to ensure this compound is in a neutral state.- Use a new or thoroughly cleaned column. |
| Co-elution of impurities with this compound peak. | - Insufficient resolution of the chromatographic system.- Presence of structurally similar compounds. | - Employ a column with a different stationary phase (e.g., biphenyl or PFP) for orthogonal separation.- Optimize the mobile phase gradient to be shallower around the elution time of this compound.- Consider using high-speed counter-current chromatography (HSCCC). |
| Loss of compound during solvent partitioning. | - Incorrect solvent polarity.- Emulsion formation. | - Ensure the solvents used for liquid-liquid partitioning have significantly different polarities to achieve a clean separation.- To break emulsions, try adding brine, centrifuging the mixture, or passing it through a bed of celite. |
| Apparent degradation of the purified compound over time. | - Exposure to light, air, or inappropriate temperatures.- Unstable pH of the storage solution. | - Store the purified this compound as a solid in a sealed vial under an inert atmosphere at -20°C or lower.- If in solution, use an aprotic solvent like DMSO, aliquot, and store at low temperatures, protected from light. |
Quantitative Data Summary
The following table summarizes quantitative data from a representative study on the isolation of this compound, highlighting the low yield.
| Starting Material | Extraction Method | Purification Steps | Final Yield of this compound | Purity | Reference |
| 500 g dried Daphne genkwa | Methanol extraction followed by ethyl acetate-water partitioning | 1. Vacuum-liquid chromatography (HP20ss column)2. C18 preparative HPLC3. Biphenyl and pentafluorophenyl semi-preparative HPLC | 8.5 mg | >95% (assumed based on final purification steps) | |
| 9 kg dried Daphne genkwa flowers | Not specified in detail | Not specified in detail | 82 mg | Not specified |
Experimental Protocols
Detailed Methodology for this compound Isolation and Purification
This protocol is based on a successful reported method for the isolation of this compound.
1. Extraction and Partitioning:
-
Starting Material: 500 g of dried and powdered flower buds of Daphne genkwa.
-
Extraction: The dried plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Partitioning: The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate (B1210297). The ethyl acetate layer, containing this compound and other less polar compounds, is collected and the solvent is evaporated.
2. Vacuum-Liquid Chromatography (VLC):
-
Stationary Phase: HP20ss resin.
-
Elution: The ethyl acetate fraction is subjected to VLC and eluted with a stepwise gradient of methanol in water (e.g., 30:70, 50:50, 70:30, 90:10, and 100:0 v/v), followed by a wash with a mixture of dichloromethane (B109758) and methanol.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used. The specific gradient profile should be optimized based on analytical HPLC results.
-
Detection: UV detection at a suitable wavelength (e.g., 220-280 nm).
-
Fraction Collection: The fraction corresponding to the this compound peak is collected.
4. Semi-Preparative HPLC for Final Purification:
-
To achieve high purity, the this compound-containing fraction from the preparative HPLC is further purified using a semi-preparative HPLC system.
-
Orthogonal Columns: It is highly recommended to use columns with different selectivities, such as a biphenyl or a pentafluorophenyl (PFP) column.
-
Mobile Phase: An optimized isocratic or shallow gradient mobile phase of acetonitrile and water is used.
-
Final Product: The purified this compound fraction is collected, and the solvent is evaporated. The final product should be dried under high vacuum to remove any residual solvents.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
Technical Support Center: Mitigating Yuanhuacine-Induced Cytotoxicity in Normal Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the cytotoxic effects of Yuanhuacine on normal (non-cancerous) cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a daphnane (B1241135) diterpenoid natural product isolated from the flower buds of Daphne genkwa.[1] Its primary anti-cancer mechanism of action is through the activation of Protein Kinase C (PKC).[2][3] In some cancer types, such as non-small cell lung cancer, it has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn can suppress the mTOR pathway.[4]
Q2: Does this compound show selectivity for cancer cells over normal cells?
Yes, studies have indicated that this compound exhibits a degree of selectivity for cancer cells. For instance, it has been reported to have potent anti-proliferative effects against A549 human lung cancer cells while being relatively non-cytotoxic to MRC-5 normal human lung epithelial cells.[5] Another study also noted that this compound inhibits human lung cancer cell proliferation and exhibits little cytotoxicity to normal lung epithelial cells. This inherent selectivity is a key aspect in its potential as a therapeutic agent.
Q3: I am observing high levels of cytotoxicity in my normal cell line controls when treated with this compound. What could be the cause?
Several factors could contribute to high cytotoxicity in normal cells:
-
High Concentration: The concentration of this compound may be too high for the specific normal cell line being used. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same concentration of solvent) to assess solvent-induced toxicity.
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to this compound. Primary cells may be more sensitive than immortalized cell lines.
-
Assay Interference: If you are using a colorimetric assay like MTT, components of a natural product extract could interfere with the absorbance reading. It is advisable to run a control with this compound in cell-free media to check for direct reduction of the assay reagent.
Q4: Can I reduce this compound's toxicity to normal cells without affecting its anti-cancer activity?
One potential strategy is the co-administration of a PKC inhibitor. Since this compound's cytotoxicity is mediated by PKC activation, a PKC inhibitor could theoretically protect normal cells. Research has shown that the PKC inhibitor Ro-31-8220 can attenuate the cytotoxic effects of this compound in cancer cells. The key would be to find a concentration of the inhibitor that protects normal cells while still allowing this compound to exert its anti-tumor effects on cancer cells, which may have a differential sensitivity or reliance on PKC signaling.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cell Controls
| Potential Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve with a wider range of concentrations to determine the IC50 value for your specific normal cell line. Start with very low nanomolar concentrations. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5% for DMSO). Run a vehicle control with the solvent alone. |
| Cell seeding density is not optimal. | Optimize the initial cell seeding density to ensure a healthy and actively proliferating culture. |
| Incorrect incubation times. | Perform a time-course experiment to determine the optimal duration of this compound exposure. |
| Assay interference from this compound. | Run a cell-free control with this compound to check for direct interaction with the assay reagents. Consider using a non-colorimetric cytotoxicity assay, such as an ATP-based luminescence assay. |
Issue 2: Inconsistent Results Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. |
| Pipetting errors. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize variability. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Precipitation of this compound. | Visually inspect the wells for any precipitate. If solubility is an issue, try gentle sonication or vortexing of the stock solution. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Human Breast | Triple-Negative (BL2) | 1.6 | |
| HCC70 | Human Breast | Triple-Negative (BL2) | 9.4 | |
| H1993 | Human Lung | Non-Small Cell | 9 | |
| A549 | Human Lung | Non-Small Cell | 30 | |
| H1299 | Human Lung | Non-Small Cell | 4,000 | |
| Calu-1 | Human Lung | Non-Small Cell | 4,100 | |
| H460 | Human Lung | Non-Small Cell | 6,200 | |
| H358 | Human Lung | Non-Small Cell | 16,500 | |
| MRC-5 | Human Lung | Normal Fibroblast | Relatively non-cytotoxic |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an SRB Assay
This protocol is adapted from methodologies used in studies investigating this compound's cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mitigating this compound Cytotoxicity in Normal Cells with a PKC Inhibitor
This protocol is a suggested approach based on the finding that Ro-31-8220 can attenuate this compound's effects. Optimization for specific cell lines is required.
-
Cell Seeding: Seed both normal and cancer cell lines in separate 96-well plates as described in Protocol 1.
-
PKC Inhibitor Pre-treatment: Prepare a non-toxic concentration of a PKC inhibitor (e.g., 500 nM Ro-31-8220). Remove the medium and add 100 µL of the PKC inhibitor solution or vehicle control to the appropriate wells. Incubate for 4 hours.
-
This compound Co-treatment: Prepare serial dilutions of this compound. Add the this compound solutions to the wells already containing the PKC inhibitor or vehicle.
-
Incubation: Incubate the plates for 48 hours.
-
Cytotoxicity Assessment: Measure cell viability using the SRB assay (Protocol 1) or another suitable method.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of the PKC inhibitor for both normal and cancer cell lines to determine if the inhibitor provides a protective effect on normal cells without significantly compromising the anti-cancer activity.
Mandatory Visualizations
Caption: this compound activates PKC, leading to cytotoxicity. Ro-31-8220 can inhibit this pathway.
Caption: this compound activates AMPK, which inhibits the mTORC2 pathway, leading to cell growth inhibition.
Caption: Workflow for testing PKC inhibitors to mitigate this compound-induced cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Yuanhuacine: A Potent Anti-Cancer Agent Outperforming Conventional Topoisomerase Inhibitors in Select Cancers
For Immediate Release
A comprehensive analysis of the anti-cancer agent Yuanhuacine reveals its remarkable efficacy, particularly in specific cancer types, alongside a clarification of its primary mechanism of action which distinguishes it from traditional topoisomerase inhibitors. While early investigations suggested this compound might target topoisomerase-DNA complexes, recent, more detailed studies demonstrate that its potent anti-proliferative effects are primarily driven by the activation of Protein Kinase C (PKC) and modulation of the AMPK/mTOR signaling pathway.[1][2][3][4]
This guide provides a comparative overview of this compound's efficacy against established topoisomerase inhibitors such as Etoposide and Doxorubicin, supported by experimental data. The findings indicate that while its mode of action differs, this compound exhibits superior potency in certain cancer cell lines.
Comparative Efficacy Analysis
This compound has demonstrated exceptional potency, particularly against Basal-Like 2 (BL2) subtype of Triple-Negative Breast Cancer (TNBC). In a head-to-head comparison, this compound showed significantly lower half-maximal inhibitory concentrations (IC50) than the topoisomerase inhibitors Etoposide and SN-38 (the active metabolite of Irinotecan) in the BL2 cell line HCC1806.[2]
Table 1: Comparative Cytotoxicity (IC50) in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line (Subtype) | IC50 (nM) | Primary Mechanism of Action |
| This compound | HCC1806 (BL2) | 1.6 | PKC Agonist |
| HCC70 (BL2) | 9.4 | ||
| Etoposide | HCC1806 (BL2) | >10,000 | Topoisomerase II Inhibitor |
| HCC70 (BL2) | >10,000 | ||
| SN-38 | HCC1806 (BL2) | ~10 | Topoisomerase I Inhibitor |
| HCC70 (BL2) | >1,000 |
Data sourced from Fermaintt et al., Cancers 2021.
The data clearly indicates that in the HCC1806 and HCC70 BL2 subtype TNBC cell lines, this compound is orders of magnitude more potent than Etoposide and significantly more potent than SN-38. This suggests a distinct and highly effective mechanism of action in these specific cancer cells.
Table 2: General Cytotoxicity (IC50) of Topoisomerase Inhibitors in Various Cancer Cell Lines
For a broader context, the following table presents the IC50 values for common topoisomerase inhibitors across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison may be limited by varying experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 |
| Etoposide | A549 | Non-Small Cell Lung Cancer | 139.54 µM |
| HeLa | Cervical Cancer | 209.90 µM | |
| MCF-7 | Breast Cancer | ~150 µM (24h) | |
| Doxorubicin | A549 | Non-Small Cell Lung Cancer | >20 µM (24h) |
| HeLa | Cervical Cancer | 2.9 µM (24h) | |
| MCF-7 | Breast Cancer | 1.65 - 8.31 µM | |
| Topotecan | H1299 | Non-Small Cell Lung Cancer | 12.67 µM |
| HeLa | Cervical Cancer | 0.38 µM (24h) |
Unraveling the Mechanism of Action
While initially explored as a potential topoisomerase inhibitor, comprehensive studies have revealed that this compound's primary anti-cancer activity stems from its role as a potent Protein Kinase C (PKC) agonist. This activation of PKC is central to its selective and potent cytotoxicity against BL2 subtype TNBC cells. Furthermore, in non-small cell lung cancer cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn suppresses the mTORC2-mediated downstream signaling, a critical pathway for cancer cell growth and proliferation.
In contrast, topoisomerase inhibitors function by interfering with the action of topoisomerase enzymes (Type I or Type II), which are essential for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these inhibitors lead to DNA strand breaks and ultimately, cancer cell death.
Visualizing the Molecular Pathways and Workflows
To provide a clearer understanding of the complex signaling pathways and experimental procedures, the following diagrams have been generated.
Figure 1: Simplified signaling pathway of this compound's anti-cancer activity.
Figure 2: General mechanism of action for topoisomerase inhibitors.
Figure 3: A generalized workflow for determining IC50 values using an MTT assay.
Experimental Protocols
The determination of IC50 values is a standard method to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following is a generalized protocol for a cytotoxicity assay, such as the MTT assay, commonly used in these studies.
MTT Cell Viability Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound and/or topoisomerase inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are then incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Etoposide). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands out as a highly potent anti-cancer agent with a mechanism of action centered on PKC activation and modulation of the AMPK/mTOR pathway. This is distinct from the DNA-damaging mechanism of traditional topoisomerase inhibitors. In specific cancer subtypes, such as BL2 TNBC, this compound demonstrates significantly greater efficacy than established topoisomerase inhibitors. These findings underscore the potential of this compound as a promising candidate for further drug development, particularly for targeted therapy in cancers with specific molecular vulnerabilities.
References
Validating the Anti-Tumor Effects of Yuanhuacine: A Comparative Guide for Researchers
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a potent anti-tumor agent in various preclinical cancer models.[1][2] This guide provides a comprehensive comparison of this compound's efficacy across different cancer types, details its molecular mechanisms of action, and offers standardized experimental protocols to aid researchers in validating and expanding upon these findings.
Comparative Efficacy of this compound in Diverse Cancer Models
This compound has demonstrated significant growth inhibitory activity against a range of cancer cell lines, with a notable selectivity for certain cancer subtypes.[3][4] The following tables summarize the quantitative data on its anti-proliferative effects in vitro and anti-tumor activity in vivo.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | H1993 | 9 nM | More potent than gefitinib (B1684475) under the same experimental conditions. |
| Triple Negative Breast Cancer (TNBC) | BL2 Subtype | >100-fold selectivity | Demonstrates striking selectivity for the BL2 subtype of TNBC. |
| Bladder Cancer | T24T | 1.8 µM | Induces G2/M phase cell cycle arrest. |
| Colon Cancer | HCT116 | 14.3 µM | Induces G2/M phase cell cycle arrest. |
| ERα-positive Breast Cancer | MCF-7 | 0.62 µM | Significantly more potent than tamoxifen (B1202) (IC50 = 14.43 µM). |
| ERα-negative Breast Cancer | MDA-MB-231 | No obvious cytotoxicity | Shows selectivity for ERα-positive breast cancer cells. |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| NSCLC (H1993 cells) | Nude Mice | 0.5 mg/kg/day (oral) | 33.4% | |
| NSCLC (H1993 cells) | Nude Mice | 1.0 mg/kg/day (oral) | 38.8% | |
| Lewis Lung Carcinoma | Mice | 0.1 mg/kg (ip) | 48% | |
| Lewis Lung Carcinoma | Mice | 0.5 mg/kg (ip) | 63% | |
| TNBC (BL2 subtype) | Animals | Not specified | Potent antitumor efficacy |
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways, with the specific mechanism often being cell-type dependent.
AMPK/mTOR Signaling Pathway in NSCLC
In non-small cell lung cancer, this compound activates the AMP-activated protein kinase (AMPK) pathway, a crucial regulator of cellular energy metabolism. This activation leads to the suppression of the mammalian target of rapamycin (B549165) complex 2 (mTORC2)-mediated downstream signaling. This inhibition disrupts cell growth, proliferation, and the organization of the actin cytoskeleton.
Caption: this compound activates AMPK, which inhibits mTORC2 signaling in NSCLC.
Protein Kinase C (PKC) Activation in TNBC
In the basal-like 2 (BL2) subtype of triple-negative breast cancer, this compound's potent and selective inhibitory action is dependent on the activation of Protein Kinase C (PKC). This defines PKC as a novel therapeutic target for this specific TNBC subtype. Furthermore, this compound's activation of PKC also promotes an anti-tumor immune response.
Caption: this compound activates PKC, leading to BL2 TNBC inhibition and immunity.
Other Implicated Pathways
This compound's anti-tumor activity has also been linked to other mechanisms, including:
-
Topoisomerase I Inhibition: It has been identified as a modest inhibitor of topoisomerase I.
-
p21 Upregulation: It can induce the expression of p21, leading to G2/M cell cycle arrest in bladder and colon cancer cells, in a p53-independent manner.
-
NF-κB Dependent Cytokine Expression: this compound can induce the expression of antitumor cytokines through the NF-κB signaling pathway.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are crucial.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 H1993 cells) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~90-100 mm³).
-
Treatment Administration: Administer this compound (e.g., 0.5 or 1.0 mg/kg) or a vehicle control to the mice daily via the desired route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the study (e.g., 21 days), euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.
Caption: A typical workflow for evaluating the anti-tumor effects of this compound.
Conclusion and Future Directions
This compound has consistently demonstrated potent anti-tumor effects across a variety of cancer models, operating through distinct and clinically relevant signaling pathways. Its selectivity for certain cancer subtypes, such as BL2 TNBC and ERα-positive breast cancer, highlights its potential as a targeted therapeutic agent.
Future research should focus on:
-
Clinical Trials: To date, there is a lack of publicly available information on clinical trials specifically for this compound. Investigating its safety and efficacy in human subjects is a critical next step.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment strategies.
-
Biomarker Discovery: Identifying predictive biomarkers for this compound sensitivity will be essential for patient stratification in future clinical trials.
-
Mechanism of Selectivity: Further elucidation of the molecular basis for this compound's high selectivity in certain cancer subtypes will aid in the development of more targeted therapies.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Yuanhuacine vs. Other Daphnane Diterpenoids in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Yuanhuacine and other notable daphnane (B1241135) diterpenoids, focusing on their efficacy and mechanisms in cancer therapy. The information is compiled from peer-reviewed studies to facilitate further research and development in this promising area of oncology.
Introduction to Daphnane Diterpenoids
Daphnane diterpenoids are a class of naturally occurring compounds found predominantly in plants of the Thymelaeaceae and Euphorbiaceae families.[1] These compounds are characterized by a 5/7/6-tricyclic ring system and have demonstrated a wide range of biological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV effects.[1][2] this compound, isolated from the flower buds of Daphne genkwa, is one of the most extensively studied daphnane diterpenoids for its anti-tumor properties.[3][4] This guide compares this compound with other daphnane diterpenoids such as Yuanhuadin, Yuanhualine, Yuanhuahine, and Yuanhuagine.
Comparative Anticancer Activity
The anti-proliferative effects of this compound and other daphnane diterpenoids have been evaluated across various cancer cell lines. The following tables summarize their inhibitory concentrations (IC50), offering a quantitative comparison of their potency.
Table 1: IC50 Values of Daphnane Diterpenoids in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound | A549 (nM) | H292 (nM) | H1993 (nM) | SK-MES-1 (nM) |
| Yuanhualine (YL) | 7.0 | 3.7 | 4.2 | 5.1 |
| Yuanhuahine (YH) | 15.2 | 8.9 | 9.8 | 11.4 |
| Yuanhuagine (YG) | 24.7 | 12.3 | 14.5 | 18.2 |
Data sourced from a study on novel daphnane diterpenoids' anticancer activity.
Table 2: IC50 Values of this compound (YHL-14) in Bladder and Colon Cancer Cell Lines
| Compound | T24T (Bladder Cancer) (µM) | UMUC3 (Bladder Cancer) (µM) | HCT116 (Colon Cancer) (µM) |
| This compound (YHL-14) | 1.83 ± 0.02 | 1.89 ± 0.02 | 14.28 ± 0.64 |
Data from a study on this compound's effect on G2/M arrest in human cancer cells.
Table 3: Comparative IC50 Values of this compound and Yuanhuadin in Lung Cancer and Normal Cells
| Compound | A549 (Lung Cancer) | MRC-5 (Normal Lung) |
| This compound (YC) | Potent Inhibition | Less Toxic |
| Yuanhuadin (YD) | More Cytotoxic than YC | More Toxic than YC |
Qualitative comparison based on a review of daphnane diterpenes.
Mechanisms of Action and Signaling Pathways
This compound and its analogs exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
This compound's Primary Mechanism: AMPK/mTOR Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular energy homeostasis. Activated AMPK, in turn, suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth. Specifically, this compound inhibits the mTORC2 complex, impacting downstream signaling molecules like Akt and PKCα, and disrupting the actin cytoskeleton, which is vital for cell motility and invasion.
Other Signaling Pathways Modulated by Daphnane Diterpenoids
-
Cell Cycle Arrest: Several daphnane diterpenoids, including this compound, Yuanhualine, Yuanhuahine, and Yuanhuagine, induce cell-cycle arrest at the G0/G1 and G2/M phases. This is often associated with the upregulation of p21 and p53 and the downregulation of cyclins and cyclin-dependent kinases.
-
Akt/STAT/Src Signaling: Yuanhualine, Yuanhuahine, and Yuanhuagine have been found to suppress the activation of Akt, STAT3, and Src in human lung cancer cells, which are key regulators of cell survival and proliferation.
-
Protein Kinase C (PKC) Activation: this compound is a potent activator of PKC. This mechanism is particularly effective against the basal-like 2 (BL2) subtype of triple-negative breast cancer.
References
- 1. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Yuanhuacine and Paclitaxel in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Yuanhuacine and Paclitaxel, two potent anti-cancer agents with distinct mechanisms of action against breast cancer. The following sections objectively compare their performance based on available experimental data, outline detailed experimental protocols for key assays, and provide visual representations of their signaling pathways and experimental workflows.
Executive Summary
Paclitaxel is a long-established and widely used chemotherapeutic agent for various cancers, including breast cancer. Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and apoptosis. This compound, a natural product, has emerged as a highly potent and selective inhibitor of the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC). Its anti-cancer activity is mediated through the activation of Protein Kinase C (PKC). While both agents demonstrate significant efficacy, this compound exhibits remarkable selectivity for a specific, hard-to-treat subtype of breast cancer, presenting a promising targeted therapeutic approach.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and Paclitaxel against various breast cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference(s) |
| HCC1806 | TNBC (BL2) | 1.6 | Not specified in the same study | [1][2] |
| HCC70 | TNBC (BL1) | 1300 | Not specified in the same study | [3] |
| MDA-MB-231 | TNBC (Mesenchymal) | >3000 | 300 | [1][4] |
| MCF-7 | ER-positive | Not specified | 3500 | |
| SKBR3 | HER2-positive | Not specified | 4000 | |
| BT-474 | HER2-positive | Not specified | 19 | |
| T-47D | Luminal A | Not specified | Not specified |
Note: IC50 values for Paclitaxel are compiled from multiple sources and may vary due to different experimental conditions. A direct head-to-head comparison of IC50 values in the same study is limited.
Table 2: In Vivo Antitumor Efficacy in a BL2 TNBC Xenograft Model (HCC1806)
| Treatment Group | Dosage and Administration | Mean Tumor Weight at Endpoint (mg) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | Not specified | ~500 | - | |
| This compound | 1 mg/kg, intraperitoneal | ~250 | p < 0.05 | |
| Paclitaxel | Not specified | ~250 | p < 0.05 |
Note: While both this compound and Paclitaxel significantly reduced tumor growth compared to the vehicle, there was no significant difference in efficacy between the two drugs in this specific model. However, the study also noted that this compound at 1 mg/kg was associated with significant toxicity in mice.
Mechanisms of Action
This compound: A Potent PKC Activator
This compound exerts its anti-cancer effects by activating Protein Kinase C (PKC). This activation is particularly effective in the BL2 subtype of TNBC. The activation of PKC can lead to various downstream effects, including cell cycle arrest and apoptosis. Additionally, this compound has been shown to promote an antitumor-associated cytokine signature in immune cells, suggesting a potential immunomodulatory role. Some related daphnane (B1241135) diterpenoids have also been reported to induce mitochondrial apoptosis and G2/M cell cycle arrest.
Paclitaxel: A Microtubule Stabilizer
Paclitaxel is a well-characterized mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis). Paclitaxel can also induce apoptosis through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic and anti-proliferative effects of compounds on adherent cancer cell lines.
-
Cell Seeding: Plate breast cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Paclitaxel for 48-72 hours. Include a vehicle-treated control group.
-
Cell Fixation: After incubation, fix the cells with a suitable fixative (e.g., 10% trichloroacetic acid).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Absorbance Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., HCC1806) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle, this compound, Paclitaxel) and administer the respective treatments according to the specified dosage and schedule (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors to determine the final tumor burden.
-
Data Analysis: Compare the mean tumor weights between the treatment groups and the vehicle control group to assess antitumor efficacy.
Protein Kinase C (PKC) Activation Assay
This assay measures the ability of a compound to activate PKC.
-
Cell Treatment: Treat cells (e.g., THP-1 monocytes for immune activation readout) with the test compound (this compound) for a specified period.
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Immunoprecipitation (Optional): Immunoprecipitate the specific PKC isoform of interest using an appropriate antibody.
-
In Vitro Kinase Assay: Incubate the cell lysate or immunoprecipitated PKC with a specific PKC substrate and ATP.
-
Detection: Measure the phosphorylation of the substrate using methods such as radioactive assays, Western blotting with phospho-specific antibodies, or fluorescence-based assays.
Microtubule Stabilization Assay (Immunofluorescence)
This assay visually assesses the effect of a compound on the microtubule network within cells.
-
Cell Culture and Treatment: Grow breast cancer cells on coverslips and treat them with Paclitaxel or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde) and permeabilize the cell membranes to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Analysis: Observe and compare the morphology of the microtubule network in treated versus control cells. Paclitaxel-treated cells will exhibit dense bundles of stabilized microtubules.
Mandatory Visualizations
Caption: Signaling pathway of this compound in breast cancer cells.
Caption: Signaling pathway of Paclitaxel in breast cancer cells.
Caption: Experimental workflow for comparative analysis.
Conclusion
This compound and Paclitaxel are both effective anti-cancer agents against breast cancer, but they operate through fundamentally different mechanisms. Paclitaxel remains a cornerstone of chemotherapy with broad applications, while this compound's high potency and selectivity for the BL2 subtype of TNBC highlight its potential as a targeted therapy for a patient population with limited treatment options. The immunomodulatory properties of this compound further suggest its potential for combination therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these two compounds in various breast cancer subtypes and to optimize their clinical application.
References
Yuanhuacine: A Comparative Analysis Against Leading Natural Anti-Cancer Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Yuanhuacine, a daphnane (B1241135) diterpenoid derived from the flower buds of Daphne genkwa, reveals its potent anti-cancer properties and unique mechanisms of action when benchmarked against established natural anti-cancer compounds: Paclitaxel (B517696), Vincristine, Camptothecin (B557342), and Curcumin. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Quantitative Comparison of Anti-Cancer Activity
The in vitro cytotoxic activity of this compound and other prominent natural anti-cancer compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | T24T (Bladder Cancer) | 1.8 | [1] |
| HCT116 (Colon Cancer) | 14.3 | [1] | |
| HCC1806 (Triple Negative Breast Cancer, BL2 subtype) | 0.0016 | [2] | |
| HCC70 (Triple Negative Breast Cancer, BL2 subtype) | 0.0094 | [2] | |
| Paclitaxel | A549 (Non-Small Cell Lung Cancer) | 0.004-0.024 | [3] |
| MDA-MB-231 (Breast Cancer) | Varies | ||
| T47D (Breast Cancer) | 1.577 | ||
| Vincristine | A549 (Lung Cancer) | 0.04 | |
| MCF-7 (Breast Cancer) | 0.005 | ||
| MOLT-4 (Leukemia) | Varies | ||
| Camptothecin | HT29 (Colon Cancer) | 0.037-0.048 | |
| HCT116 (Colon Cancer) | Varies | ||
| MDA-MB-231 (Breast Cancer) | 0.25 | ||
| Curcumin | A549 (Lung Cancer) | 33 | |
| MCF-7 (Breast Cancer) | 21.22 | ||
| HCT-116 (Colon Cancer) | 10.26-13.31 |
Mechanisms of Action: A Comparative Overview
The anti-cancer effects of these natural compounds stem from their distinct interactions with cellular machinery, leading to the inhibition of cancer cell growth and proliferation.
This compound exhibits a multi-faceted mechanism of action. It is a potent activator of Protein Kinase C (PKC), which is particularly effective against the basal-like 2 (BL2) subtype of triple-negative breast cancer. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway and suppress the mTORC2 pathway in non-small cell lung cancer cells. It has also been identified as a topoisomerase I inhibitor.
Paclitaxel , a taxane, functions by stabilizing microtubules, which are crucial components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and subsequent cell death.
Vincristine , a vinca (B1221190) alkaloid, also targets microtubules but has the opposite effect of paclitaxel. It inhibits the polymerization of tubulin, the building block of microtubules, leading to their disassembly. This disruption of the microtubule network also results in cell cycle arrest and apoptosis.
Camptothecin and its derivatives are specific inhibitors of topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, camptothecin prevents the re-ligation of the DNA strand, leading to DNA damage and apoptosis.
Curcumin , the active compound in turmeric, is known for its pleiotropic effects, targeting multiple signaling pathways involved in cancer progression. It can modulate transcription factors, growth factors, and protein kinases to inhibit cell proliferation and induce apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-target mechanism of action.
Caption: General experimental workflow for anti-cancer drug evaluation.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the natural compounds (this compound, Paclitaxel, etc.) for 48-72 hours. A control group receives only the vehicle (e.g., DMSO).
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using software like GraphPad Prism.
Western Blot Analysis
Western blotting is used to detect changes in the expression of specific proteins involved in signaling pathways.
-
Protein Extraction: Cancer cells are treated with the compounds for a specified time, then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, total AMPK, p-Akt, total Akt, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
The in vivo anti-tumor efficacy is evaluated using xenograft models in immunocompromised mice (e.g., nude or SCID mice).
-
Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. The natural compounds are administered via an appropriate route (e.g., intraperitoneal, oral gavage) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.
Conclusion
This compound demonstrates significant anti-cancer potential with a distinct and potent mechanism of action, particularly against certain subtypes of triple-negative breast cancer. Its ability to modulate multiple signaling pathways, including PKC and AMPK/mTOR, sets it apart from microtubule-targeting agents like Paclitaxel and Vincristine and topoisomerase inhibitors like Camptothecin. While Curcumin also exhibits multi-targeting capabilities, this compound's high potency in specific cancer cell lines, as indicated by its low nanomolar IC50 values, suggests it is a promising candidate for further preclinical and clinical investigation. The provided data and protocols offer a solid foundation for researchers to build upon in the ongoing search for more effective natural anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Yuanhuacine's Effect on the AMPK/mTOR Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Yuanhuacine's effects on the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, benchmarked against other well-established modulators. The information presented herein is supported by experimental data from independent research, offering a valuable resource for those investigating novel therapeutic agents targeting this critical cellular pathway.
Overview of the AMPK/mTOR Pathway
The AMPK/mTOR signaling cascade is a crucial regulator of cellular metabolism, growth, and proliferation. AMPK acts as a cellular energy sensor, activated during periods of low ATP. Once activated, it phosphorylates downstream targets to inhibit anabolic processes that consume energy and stimulate catabolic processes that generate ATP. A key downstream target of AMPK is the mTOR complex, which is a central regulator of cell growth and proliferation. By activating AMPK, this compound can lead to the inhibition of mTOR, making it a compound of interest for diseases characterized by uncontrolled cell growth, such as cancer.
Comparative Efficacy of AMPK/mTOR Modulators
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other common AMPK/mTOR pathway modulators. It is important to note that these values are highly dependent on the specific cell line and experimental conditions used.
| Compound | Target | Action | IC50 Value | Cell Line | Reference |
| This compound | AMPK/mTORC2 | Activator/Inhibitor | 19 nM (cell growth) | A549 (NSCLC) | [1] |
| Metformin | AMPK | Activator | 1.3 - 17.44 mM (cell viability) | CSF3R T618I | [2] |
| AICAR | AMPK | Activator | 1 mM (clonogenic survival) | PC3 (Prostate Cancer) | [3][4] |
| Rapamycin | mTORC1 | Inhibitor | ~0.1 nM | HEK293 | [5] |
| 0.136 µM | Y79 (Retinoblastoma) | ||||
| Compound C | AMPK | Inhibitor | 234.6 nM (kinase activity) | in vitro |
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating the effects of compounds on signaling pathways. Below are detailed methodologies for key experiments cited in the literature concerning this compound and the AMPK/mTOR pathway.
Western Blot Analysis for Phosphorylated AMPK and mTOR
This protocol is essential for determining the activation state of AMPK and mTOR by assessing their phosphorylation levels.
a) Cell Lysis and Protein Quantification:
-
Culture cells (e.g., H1993 non-small cell lung cancer cells) to 70-80% confluency.
-
Treat cells with this compound or other compounds at desired concentrations for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b) SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c) Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-mTOR (Ser2448), and total mTOR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of AMPK or mTOR in the presence of a test compound.
a) AMPK Kinase Assay:
-
Prepare a reaction mixture containing purified active AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and the test compound (this compound or controls) in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine AMPK activity.
b) mTOR Kinase Assay:
-
Immunoprecipitate mTORC1 or mTORC2 from cell lysates using antibodies against Raptor or Rictor, respectively.
-
Prepare a kinase reaction mixture containing the immunoprecipitated mTOR complex, a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2), and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Visualizing the Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway and experimental workflows.
Caption: The AMPK/mTOR signaling pathway and points of intervention by various compounds.
Caption: A generalized workflow for Western blot analysis.
Alternative Mechanisms of this compound Action
While the effect of this compound on the AMPK/mTOR pathway is a significant area of research, it is important to consider that its biological activity may not be limited to this pathway alone. Studies have also indicated that this compound can act as a potent activator of Protein Kinase C (PKC). This activation of PKC represents an alternative signaling pathway through which this compound may exert its anti-cancer effects. The dual-screening approaches that identified this compound's activity against specific cancer subtypes often point to PKC activation as a key mechanism. Therefore, when evaluating the cellular effects of this compound, it is crucial to consider its potential impact on both the AMPK/mTOR and PKC signaling cascades.
Conclusion
Independent validation studies confirm that this compound is a potent modulator of the AMPK/mTOR signaling pathway, primarily through the activation of AMPK and subsequent inhibition of mTORC2-mediated downstream signaling. Its efficacy, as demonstrated by low nanomolar IC50 values in certain cancer cell lines, positions it as a promising candidate for further investigation. However, a comprehensive understanding of its mechanism of action requires consideration of its effects on other pathways, such as PKC activation. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Yuanhuacine
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of Yuanhuacine, a potent daphnane (B1241135) diterpene utilized in cancer and immunological research. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as a cytotoxic and DNA-damaging agent and must be handled with the utmost care throughout its lifecycle, including disposal.
This compound: Key Safety Data
This compound (also known as Gnidilatidin) is a bioactive compound isolated from plants of the Daphne genus.[1][2] It exhibits significant anti-tumor and immunomodulatory properties, primarily through the activation of Protein Kinase C (PKC) and subsequent cellular pathways.[3] Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste.
Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C₃₇H₄₄O₁₀ | PubChem[4] |
| Molecular Weight | 648.7 g/mol | PubChem[4] |
| CAS Number | 60195-70-2 | MedChemExpress |
| Appearance | Solid (Typically a powder) | N/A |
| Known Hazards | Cytotoxic, DNA-damaging agent | MedChemExpress |
| Primary Disposal Method | High-Temperature Incineration | Sharpsmart |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound or any related waste, all personnel must be equipped with the following standard PPE. This is the minimum requirement for mitigating exposure risks.
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Respiratory Protection: A fit-tested N95 respirator is recommended if handling the powder outside of a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials must follow a strict, segregated waste stream process. The primary method of disposal for cytotoxic waste is high-temperature incineration conducted by a certified hazardous waste management service.
Experimental Protocol: Waste Segregation and Containment
-
Identify and Segregate: At the point of generation, immediately identify all waste materials that have come into contact with this compound. This includes:
-
Unused or expired this compound powder.
-
Empty vials and containers.
-
Contaminated sharps (needles, syringes, glass slides).
-
Contaminated consumables (pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, gowns, masks).
-
Materials used for spill cleanup (absorbent pads, wipes).
-
-
Contain Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-proof, and leak-proof sharps container clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.
-
Contain Solid Waste: Place all non-sharp, contaminated solid waste (PPE, consumables, cleaning materials) into a designated, leak-proof plastic bag or container. These are typically purple or red and must be clearly labeled "Cytotoxic Waste".
-
Contain Liquid Waste: If applicable, collect contaminated liquid waste in a sealed, shatter-proof container. Label it clearly with "Cytotoxic Liquid Waste," the chemical name "this compound," and the approximate concentration.
-
Decontaminate Surfaces: After handling and waste segregation, thoroughly decontaminate all work surfaces using a suitable agent like a 1:10 bleach solution followed by 70% ethanol. All cleaning materials must be disposed of as cytotoxic solid waste.
-
Store for Pickup: Store all sealed and labeled cytotoxic waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Site."
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup for final disposal via high-temperature incineration. Ensure all required waste consignment documentation is completed.
Workflow and Pathway Visualizations
To ensure clarity, the following diagrams illustrate the mandatory disposal workflow and the logical decision-making process for handling this compound waste.
Caption: this compound Waste Disposal Workflow.
This guide is intended to provide essential operational procedures. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets (SDS) for any chemicals used in your experiments. In the absence of a specific SDS for this compound, it must be handled with the precautions appropriate for a potent cytotoxic compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. danielshealth.ca [danielshealth.ca]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnidilatidin | C37H44O10 | CID 5358691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Yuanhuacine
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Yuanhuacine in a laboratory setting. Given that this compound is a daphnane (B1241135) diterpenoid with potent biological activity and noted toxicity, adherence to these guidelines is essential to minimize exposure risk and ensure a safe research environment.
Hazard Identification and Safety Precautions
This compound is a potent compound with significant anti-tumor activity, and it is also recognized as a toxic substance. It has been shown to be a DNA-damaging agent. In animal studies, toxicity was observed, including significant weight loss and mortality at higher doses. Therefore, it should be handled with a high degree of caution as a hazardous substance.
General Hygiene and Safety Practices:
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling.
-
Work on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Clearly label all preparations with the compound's name, concentration, and date of preparation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The required PPE varies based on the specific handling procedure.
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration (in vitro/in vivo) | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible | Goggles or face shield |
| Spill Cleanup | Double pair, chemotherapy-tested (heavy-duty) | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
